Methyl 2-cyano-3-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNSRWBYKCBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306904 | |
| Record name | Methyl 2-cyano-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-46-6 | |
| Record name | Methyl 2-cyano-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77326-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyano-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a compound of interest in synthetic organic chemistry. Given the limited direct literature on this specific molecule, this guide leverages expert knowledge of chemical principles and data from structurally analogous compounds to provide a robust predictive profile. We will delve into its proposed synthesis, predicted physicochemical properties, expected reactivity, and potential applications, offering field-proven insights into its chemical nature.
Introduction and Molecular Structure
This compound is a substituted aromatic compound featuring a methyl ester, a cyano group, and a nitro group attached to a benzene ring. The strategic placement of these functional groups—an electron-withdrawing nitro group and cyano group ortho and meta to the methyl ester, respectively—suggests a molecule with unique electronic properties and significant potential as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds and novel pharmaceutical scaffolds.
The IUPAC name for this compound is this compound. Its chemical structure is as follows:
Molecular Formula: C₉H₆N₂O₄
Molecular Weight: 206.16 g/mol
Predicted Physicochemical Properties
Due to the absence of extensive experimental data for this compound, the following properties are predicted based on data from structurally similar compounds, such as methyl 2-methyl-3-nitrobenzoate and various isomers of methyl nitrobenzoate.[1][2][3] These values should be considered estimates pending experimental verification.
| Property | Predicted Value | Notes |
| Physical State | Light yellow to white crystalline solid | Based on analogous nitroaromatic compounds.[1][3][4] |
| Melting Point | 147-151 °C | Estimated based on related structures.[5] |
| Boiling Point | >300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., acetone, chloroform, methanol).[3] | The polar functional groups suggest some solubility in polar organic solvents. |
| Density | ~1.4 g/cm³ | Estimated based on similar substituted benzoates.[3] |
Proposed Synthesis Methodology
A direct, one-pot synthesis of this compound is not readily found in the literature. Therefore, a multi-step synthetic pathway is proposed, starting from a commercially available precursor. The following protocol is a hypothetical, yet chemically sound, approach designed to be self-validating at each step through standard analytical techniques (TLC, NMR, MS).
Proposed Synthetic Workflow
Step-by-Step Experimental Protocol
Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-amino-3-nitrobenzoate (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred reaction mixture. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
Monitoring: The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Rationale: The diazotization reaction converts the primary amino group into a good leaving group (N₂), which is essential for the subsequent nucleophilic substitution.[6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
Step 2: Sandmeyer Reaction for Cyanation
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Substitution: Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. A vigorous evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The use of a copper(I) cyanide catalyst is standard for this transformation.
Expected Reactivity and Chemical Profile
The reactivity of this compound is governed by its three functional groups. The nitro and cyano groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Key Reaction Pathways
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).[3] This would yield Methyl 2-cyano-3-aminobenzoate, a valuable intermediate for the synthesis of nitrogen-containing heterocycles.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-cyano-3-nitrobenzoic acid) under either acidic or basic conditions.
-
Nucleophilic Aromatic Substitution: The presence of the strongly deactivating nitro group could allow for nucleophilic aromatic substitution at positions activated by it, although the positions on this specific molecule are sterically hindered.
-
Cyclization Reactions: The resulting Methyl 2-cyano-3-aminobenzoate from the reduction of the nitro group is a prime candidate for intramolecular cyclization reactions to form various heterocyclic ring systems, which are prevalent in medicinal chemistry.
Potential Applications in Research and Drug Development
While specific applications for this compound are not yet documented, its structural motifs suggest significant potential in several areas of chemical research and development:
-
Intermediate for Active Pharmaceutical Ingredients (APIs): Analogous compounds, such as Methyl 2-methyl-3-nitrobenzoate, are used as intermediates in the synthesis of important drugs like Lenalidomide, an anticancer agent.[1] The functional groups in this compound make it a plausible precursor for novel APIs.
-
Synthesis of Heterocyclic Compounds: The vicinal cyano and (potentially reduced) amino groups on the aromatic ring provide a versatile handle for the construction of fused heterocyclic systems, such as quinazolines and benzodiazepines, which are common scaffolds in drug discovery.
-
Materials Science: Nitroaromatic compounds have been explored for their potential in organic electronics.[3] The electronic properties of this compound could be of interest in the development of new organic materials.
-
Probe for Mechanistic Studies: As a multifunctional aromatic compound, it could be used in studies of reaction mechanisms, particularly in nucleophilic aromatic substitution and the electronic effects of multiple substituents on reaction rates and regioselectivity.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][7] It is expected to be a skin and eye irritant.[2] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents.[4]
Conclusion
This compound represents a molecule with considerable, albeit largely unexplored, potential in synthetic chemistry. This guide provides a foundational understanding of its predicted properties, a plausible and detailed synthetic route, and its likely chemical reactivity. It is our hope that this technical overview will serve as a valuable resource for researchers and scientists looking to explore the utility of this compound in their own work, from novel synthetic methodologies to the development of next-generation pharmaceuticals and materials.
References
- 1. innospk.com [innospk.com]
- 2. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. 55289-06-0 | CAS DataBase [m.chemicalbook.com]
- 6. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to Methyl 2-cyano-3-nitrobenzoate (CAS 77326-46-6): Properties, Synthesis, and Applications
This guide provides an in-depth analysis of Methyl 2-cyano-3-nitrobenzoate, a highly functionalized aromatic compound. It serves as a critical resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its properties, synthetic utility, and safety protocols.
Core Compound Characteristics
This compound is a solid organic compound characterized by the presence of three distinct functional groups on a benzene ring: a methyl ester, a cyano group, and a nitro group.[1] This unique substitution pattern, particularly the presence of three electron-withdrawing groups, renders the aromatic ring significantly electron-deficient and imparts specific reactivity, making it a valuable intermediate in multi-step synthesis.[2]
Physicochemical & Safety Data
The fundamental properties and safety information for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77326-46-6 | |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.16 g/mol | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 140-142°C | |
| Boiling Point | 394.2°C at 760 mmHg | |
| Purity | ≥95-98% | [1] |
| Safety Information | Details | Source |
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage | Store at room temperature, sealed in a dry environment | [3] |
Synthesis and Reactivity
The synthesis of this compound is most logically achieved via electrophilic aromatic substitution, a cornerstone of organic chemistry. The strategic placement of the nitro group is accomplished by the nitration of a suitable precursor.
Plausible Synthetic Pathway: Nitration
A common and industrially scalable method for introducing a nitro group onto an aromatic ring is through the use of a nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.[4][5] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
For the synthesis of the title compound, the logical starting material would be Methyl 2-cyanobenzoate . The existing cyano and methyl ester groups are meta-directing deactivators. Therefore, the incoming electrophile (NO₂⁺) will be directed to the positions meta to both groups, yielding primarily the 3-nitro and 5-nitro isomers. The 3-position is sterically less hindered, often favoring its substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration of Methyl 2-cyanobenzoate
This protocol is a representative methodology based on standard nitration procedures for similar substrates and must be adapted and optimized under controlled laboratory conditions.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 equivalents of concentrated sulfuric acid to 0-5°C using an ice-water bath.
-
Substrate Addition: Slowly add 1 equivalent of Methyl 2-cyanobenzoate to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.
-
Nitrating Agent Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, maintaining a low temperature.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. The causality for this slow, cold addition is critical: it controls the exothermic reaction, preventing overheating which would otherwise lead to the formation of dinitrated and other unwanted byproducts.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. This step serves to quench the reaction and precipitate the solid crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acid, followed by a small amount of ice-cold ethanol or methanol to remove more soluble impurities.[6]
-
Purification: The self-validating step of this protocol is purification by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure product, which can then be isolated by filtration.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate or building block.[1] Its array of functional groups can be selectively modified to construct more complex molecular architectures.
-
Pharmaceutical Synthesis: While specific applications for this exact CAS number are proprietary or in early-stage research, structurally related compounds like Methyl 2-methyl-3-nitrobenzoate are documented as crucial intermediates in the synthesis of anticancer drugs, such as Lenalidomide.[7][8] The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to an amide, and the cyano group can undergo various transformations, providing multiple handles for molecular elaboration.
-
Agrochemicals and Materials Science: The nitroaromatic scaffold is a common feature in the development of herbicides and fungicides.[2] Furthermore, such highly functionalized molecules can serve as precursors for specialty dyes, pigments, and polymers.
-
Biochemical Research: Nitrobenzoate isomers have been used as chemoattractants in studies of bacterial chemotaxis, particularly with Pseudomonas strains.[9] This suggests a potential use for this compound in probing specific biochemical pathways.
Caption: Role of the compound as a versatile intermediate for diverse applications.
Spectroscopic Characterization
Verifying the identity and purity of this compound is achieved through standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are expected:[10][11]
-
¹H NMR:
-
~3.9 ppm (singlet, 3H): Corresponds to the methyl ester (-OCH₃) protons.
-
~7.5-8.8 ppm (multiplets, 3H): Aromatic protons. The significant downfield shift is due to the deshielding effects of the three electron-withdrawing substituents. The specific splitting pattern will be complex due to the substitution pattern.
-
-
¹³C NMR:
-
~53 ppm: Methyl ester carbon (-OCH₃).
-
~115-120 ppm: Cyano group carbon (-C≡N).
-
~125-150 ppm: Six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.
-
~164 ppm: Carbonyl carbon of the ester group (-C=O).
-
-
Infrared (IR) Spectroscopy:
-
~2230 cm⁻¹: Sharp, medium intensity peak for the nitrile stretch (C≡N).
-
~1725 cm⁻¹: Strong intensity peak for the carbonyl stretch (C=O) of the ester.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (N-O), respectively.[6]
-
~1280 cm⁻¹: C-O stretch of the ester group.[6]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
Safety and Handling
Given its classification as a harmful substance (H302), proper safety protocols are mandatory when handling this compound.
Recommended Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[12]
-
Respiratory Protection: Not typically required when used within a fume hood. If handling large quantities or in poorly ventilated areas, a particle filter respirator may be necessary.[12]
-
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.[13]
-
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: A logical workflow for the safe handling of chemical reagents.
Conclusion
This compound (CAS 77326-46-6) is a strategically important chemical intermediate. Its densely functionalized aromatic core provides a robust platform for synthetic chemists to build complex molecules. With well-defined physicochemical properties, a logical synthetic pathway, and clear safety protocols, this compound is a valuable tool for innovation in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its reactivity and handling requirements is essential for leveraging its full potential in research and development.
References
- 1. 77326-46-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. nbinno.com [nbinno.com]
- 3. 메틸2-시아노-3-니트로벤조에이트 | 77326-46-6 [m.chemicalbook.com]
- 4. aiinmr.com [aiinmr.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. southalabama.edu [southalabama.edu]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. rsc.org [rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
An In-Depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing cyano and nitro groups, alongside a methyl ester, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, detailed synthetic routes with mechanistic insights, and its applications, particularly in the realm of pharmaceutical development.
Molecular Structure and Physicochemical Properties
This compound possesses a benzene ring substituted with a methyl ester, a cyano group, and a nitro group at positions 1, 2, and 3, respectively. The strategic placement of these functional groups creates a unique electronic landscape within the molecule, influencing its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77326-46-6 | [1][2] |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.15 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥ 98% | [1] |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Two plausible and scientifically sound synthetic pathways are detailed below, based on established organic chemistry principles and analogous transformations found in the literature.
Synthetic Pathway 1: Nucleophilic Aromatic Substitution
This pathway commences with the readily available starting material, 2-chloro-3-nitrobenzoic acid, and proceeds through esterification followed by a nucleophilic aromatic substitution reaction.
Caption: Synthetic Pathway 1 for this compound.
Step 1: Esterification of 2-Chloro-3-nitrobenzoic Acid
The initial step involves the conversion of the carboxylic acid group of 2-chloro-3-nitrobenzoic acid to its corresponding methyl ester. This is a classic Fischer-Speier esterification, typically carried out under acidic conditions.
-
Expertise & Experience: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction. Refluxing the reaction mixture ensures a sufficient reaction rate.
Experimental Protocol: Synthesis of Methyl 2-chloro-3-nitrobenzoate [3]
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield Methyl 2-chloro-3-nitrobenzoate as a white solid.
Step 2: Nucleophilic Aromatic Substitution with Cyanide
The chlorine atom on the aromatic ring of Methyl 2-chloro-3-nitrobenzoate is activated towards nucleophilic substitution by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a cyanide nucleophile.
-
Trustworthiness: This reaction is a well-established method for introducing a cyano group onto an aromatic ring. The choice of the cyanide source (e.g., sodium cyanide or copper(I) cyanide) and the reaction solvent (e.g., DMF or DMSO) is critical for the success of the reaction. Copper(I) cyanide is often used in what is known as the Rosenmund-von Braun reaction, which can be effective for the cyanation of aryl halides. The reaction progress should be carefully monitored to avoid side reactions.
Experimental Protocol: Synthesis of this compound (Proposed)
-
In a flame-dried round-bottom flask, dissolve Methyl 2-chloro-3-nitrobenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add sodium cyanide or copper(I) cyanide to the solution.
-
Heat the reaction mixture to an elevated temperature and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Synthetic Pathway 2: Sandmeyer Reaction
An alternative and powerful route to this compound involves the Sandmeyer reaction, which transforms an amino group into a cyano group via a diazonium salt intermediate. This pathway would likely start from 2-amino-3-nitrobenzoic acid.
Caption: Synthetic Pathway 2 for this compound.
Step 1: Esterification of 2-Amino-3-nitrobenzoic Acid
Similar to the first pathway, the synthesis begins with the esterification of the starting carboxylic acid.
-
Authoritative Grounding & Comprehensive References: The esterification of aminobenzoic acids is a standard procedure and follows the same principles as the esterification of other carboxylic acids.[4]
Experimental Protocol: Synthesis of Methyl 2-amino-3-nitrobenzoate (Proposed)
This step would follow a similar procedure to the esterification of 2-chloro-3-nitrobenzoic acid, using 2-amino-3-nitrobenzoic acid as the starting material.
Step 2: Diazotization of Methyl 2-amino-3-nitrobenzoate
The amino group of Methyl 2-amino-3-nitrobenzoate is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures.
-
Expertise & Experience: The temperature of the reaction must be kept low (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. The slow, dropwise addition of the sodium nitrite solution is crucial to control the exothermic reaction.
Step 3: Sandmeyer Cyanation
The diazonium salt is then reacted with a copper(I) cyanide solution. The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by the copper(I) catalyst, leading to the formation of the aryl-cyano bond.
-
Trustworthiness: The Sandmeyer reaction is a highly reliable method for introducing a variety of functional groups onto an aromatic ring.[5][6][7] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Reaction for the Synthesis of this compound (Proposed)
-
Prepare a solution of Methyl 2-amino-3-nitrobenzoate in an aqueous acidic solution (e.g., HCl) and cool it to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Purify the product using column chromatography or recrystallization.
Applications in Drug Development and Research
This compound and its structural analogs are important building blocks in the synthesis of various biologically active molecules. The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile precursor for a range of heterocyclic compounds and other complex organic molecules.
For instance, a related compound, Methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an important anticancer drug used in the treatment of multiple myeloma.[8][9] This highlights the significance of this class of compounds in the pharmaceutical industry. The unique substitution pattern of this compound makes it a promising candidate for the development of novel therapeutic agents.
Conclusion
This compound is a valuable and versatile chemical intermediate. While its direct synthesis can be challenging, the logical application of well-established organic reactions such as esterification, nucleophilic aromatic substitution, and the Sandmeyer reaction provides reliable pathways for its preparation. The ability to strategically introduce cyano and nitro functionalities onto a benzoic acid backbone makes this compound a key player in the ongoing quest for new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to effectively synthesize and utilize this important molecule in their work.
References
- 1. 77326-46-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. parchem.com [parchem.com]
- 3. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. innospk.com [innospk.com]
- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of Methyl 2-cyano-3-nitrobenzoate, a key chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective synthesis, handling, and application in research and development, particularly in the pharmaceutical and specialty chemical industries.
Core Molecular Profile
This compound is a substituted aromatic compound with a distinct arrangement of functional groups that dictates its reactivity and utility as a building block in organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C₉H₆N₂O₄ .[1][2] Its molecular weight is approximately 206.16 g/mol .[1]
Chemical Structure
The structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a cyano group (-CN) at position 2, and a nitro group (-NO₂) at position 3. The interplay of these electron-withdrawing groups significantly influences the electron density of the aromatic ring and the reactivity of each functional group.
graph "Methyl_2_cyano_3_nitrobenzoate" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
a [label=""];
b [label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
C1 [label="C", pos="0,1!", color="#202124", fontcolor="#202124"];
C2 [label="C", pos="-0.87,-0.5!", color="#202124", fontcolor="#202124"];
C3 [label="C", pos="-0.87,-1.5!", color="#202124", fontcolor="#202124"];
C4 [label="C", pos="0,-2!", color="#202124", fontcolor="#202124"];
C5 [label="C", pos="0.87,-1.5!", color="#202124", fontcolor="#202124"];
C6 [label="C", pos="0.87,-0.5!", color="#202124", fontcolor="#202124"];
C_ester [label="C", pos="1.74,0!", color="#202124", fontcolor="#202124"];
O1_ester [label="O", pos="2.61,0.5!", color="#EA4335", fontcolor="#EA4335"];
O2_ester [label="O", pos="1.74,-1!", color="#EA4335", fontcolor="#EA4335"];
CH3_ester [label="CH₃", pos="2.61,-1.5!", color="#202124", fontcolor="#202124"];
C_cyano [label="C", pos="-1.74,0!", color="#202124", fontcolor="#202124"];
N_cyano [label="N", pos="-2.61,0.5!", color="#4285F4", fontcolor="#4285F4"];
N_nitro [label="N⁺", pos="-1.74,-2.5!", color="#4285F4", fontcolor="#4285F4"];
O1_nitro [label="O⁻", pos="-2.61,-2!", color="#EA4335", fontcolor="#EA4335"];
O2_nitro [label="O", pos="-1.74,-3.5!", color="#EA4335", fontcolor="#EA4335"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C_ester;
C_ester -- O1_ester [style=double];
C_ester -- O2_ester;
O2_ester -- CH3_ester;
C2 -- C_cyano;
C_cyano -- N_cyano [style=triple];
C3 -- N_nitro;
N_nitro -- O1_nitro;
N_nitro -- O2_nitro [style=double];
}
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach to Nitration
The following protocol is a generalized procedure for the nitration of an aromatic ester and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of the Nitrating Mixture: In a flask kept in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction: Dissolve the starting material (e.g., methyl 2-cyanobenzoate) in a suitable solvent and cool the solution in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining a low temperature (typically below 10°C) to control the reaction rate and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the various functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity peak around 2230 cm⁻¹.
-
C=O (Ester): A strong, sharp peak in the region of 1720-1740 cm⁻¹.
-
N-O (Nitro group): Two strong absorptions, one for the asymmetric stretch around 1530-1550 cm⁻¹ and one for the symmetric stretch around 1340-1360 cm⁻¹.
-
C-O (Ester): Stretching vibrations in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C: Several peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H: Bending vibrations in the fingerprint region (below 1000 cm⁻¹) will be indicative of the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the ring. The chemical shifts will be downfield due to the deshielding effect of the electron-withdrawing groups. The methyl ester protons will appear as a singlet, typically around 3.9-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The cyano carbon will appear in the 115-120 ppm range. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon of the ester will be the most upfield signal (around 53 ppm).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃), leading to characteristic fragment ions.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites.
Key Reaction Pathways
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group if one were present.
-
Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
Substituted nitroaromatic compounds are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The versatile functional groups of this compound make it an attractive starting material for the construction of complex heterocyclic scaffolds found in many drug molecules. For example, the corresponding amino-cyano-benzoate, obtained after reduction of the nitro group, can be a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies.
Safety, Handling, and Storage
GHS Hazard Information
Based on available data, this compound is classified with the following hazards:
-
Pictogram: GHS07 (Harmful)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302: Harmful if swallowed[1]
Precautionary Measures
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 2-cyano-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-3-nitrobenzoate, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery, presents a unique set of handling and safety challenges. As a Senior Application Scientist, this guide is formulated to provide an in-depth, scientifically grounded framework for its safe utilization in a laboratory setting. The following protocols and recommendations are based on available safety data and established best practices for handling analogous chemical structures. However, it is imperative to recognize that comprehensive toxicological and reactivity data for this specific isomer, CAS 77326-46-6, remains limited. Therefore, a cautious and proactive approach to safety is paramount.
Compound Identification and Hazard Analysis
This compound is a solid with a molecular formula of C₉H₆N₂O₄. Its structure, featuring a nitro group and a cyano group ortho and meta, respectively, to the methyl ester on a benzene ring, suggests potential reactivity and physiological effects that demand careful consideration.
Globally Harmonized System (GHS) Classification:
Based on available data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
Prudent Handling and Exposure Control
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust, or any handling of its solutions, should be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to minimize the inhalation of airborne particles and vapors.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the importance of a robust PPE ensemble.
-
Hand Protection: Chemically resistant gloves are mandatory. Given the lack of specific breakthrough time data for this compound, nitrile gloves are a recommended starting point. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to inspect gloves for any signs of degradation before and during use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical safety goggles are necessary. A full-face shield should be worn in conjunction with goggles when handling larger quantities or during reactions with a potential for vigorous evolution of gas or heat.
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher potential for exposure, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator equipped with a particulate filter (P100) is recommended.
Safe Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and direct sunlight.
-
Incompatibilities: While specific incompatibility data for this compound is scarce, it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. These substances can potentially react with the nitro and ester functional groups, leading to decomposition or the generation of hazardous byproducts.
Emergency Procedures: A Blueprint for Response
Preparedness is key to mitigating the impact of an accidental exposure or release.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
If in Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
If Inhaled: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, foam, or water spray.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A calm and methodical approach is essential when dealing with a spill.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined in Section 2.2.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding the generation of dust. For a solution spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Disposal Method: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines a standard procedure for weighing and dissolving this compound, integrating the safety measures discussed.
Objective: To prepare a 0.1 M solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate
Protocol:
-
Pre-operation Safety Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE: laboratory coat, nitrile gloves, and chemical safety goggles.
-
Have spill cleanup materials readily available.
-
-
Weighing the Compound:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid any jerky movements that could create dust.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Place the magnetic stir bar in the volumetric flask.
-
Carefully transfer the weighed this compound into the volumetric flask.
-
Add a portion of the DMSO to the flask, approximately half of the final desired volume.
-
Stopper the flask and place it on the magnetic stir plate within the fume hood.
-
Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate monitoring.
-
Once dissolved, remove the flask from the stir plate and allow it to return to room temperature.
-
Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Post-operation Cleanup:
-
Clean the spatula and any other contaminated equipment with an appropriate solvent.
-
Dispose of the weighing paper and any other solid waste in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Data Summary
| Property | Value | Source |
| CAS Number | 77326-46-6 | |
| Molecular Formula | C₉H₆N₂O₄ | |
| Physical Form | Solid | |
| Melting Point | 140-142°C | |
| Boiling Point | 394.2°C at 760 mmHg | |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| GHS Precautionary Statements | P280, P305+P351+P338 |
Visualizing the Emergency Response Workflow
The Synthetic Versatility of Methyl 2-cyano-3-nitrobenzoate: A Technical Guide for Chemical Researchers
For the discerning researcher in medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among these, ortho-substituted nitroaromatics present a particularly rich scaffold for derivatization, owing to the activating and directing effects of the nitro group. This guide provides an in-depth technical exploration of Methyl 2-cyano-3-nitrobenzoate, a versatile intermediate whose unique trifunctionalized aromatic core offers a gateway to a diverse array of complex molecular architectures.
This document moves beyond a simple recitation of facts to provide a causal understanding of the synthetic pathways and experimental considerations surrounding this compound. Every protocol and mechanistic discussion is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Safety Considerations
A foundational understanding of a compound's physical and chemical characteristics is essential for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 77326-46-6 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 394.2 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1] |
Safety Profile: this compound is classified as harmful if swallowed (H302). Standard personal protective equipment, including safety goggles, gloves (P280), and a lab coat, should be worn during handling. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[1]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of route will often depend on the availability of starting materials and the desired scale of the reaction. Two of the most logical and well-precedented approaches are the esterification of 2-cyano-3-nitrobenzoic acid and the Sandmeyer cyanation of methyl 2-amino-3-nitrobenzoate.
Route 1: Esterification of 2-cyano-3-nitrobenzoic Acid
This is a direct and classical approach, relying on the Fischer-Speier esterification of the corresponding carboxylic acid. The primary challenge of this route lies in the synthesis of the 2-cyano-3-nitrobenzoic acid precursor, which is not as readily available as some other substituted benzoic acids.
Figure 1: Fischer-Speier esterification of 2-cyano-3-nitrobenzoic acid.
The following protocol is based on well-established procedures for the Fischer esterification of nitrobenzoic acids.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-cyano-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator. Pour the concentrated reaction mixture into ice-water, which should induce the precipitation of the crude ester.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Route 2: Sandmeyer Cyanation of Methyl 2-amino-3-nitrobenzoate
The Sandmeyer reaction is a powerful tool for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[3] This route is particularly attractive if methyl 2-amino-3-nitrobenzoate is a more accessible starting material.
Figure 2: Workflow for the Sandmeyer cyanation of methyl 2-amino-3-nitrobenzoate.
This protocol is adapted from general procedures for the Sandmeyer reaction.[3][4]
Part A: Diazotization
-
Amine Solution: In a beaker, dissolve methyl 2-amino-3-nitrobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooling the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
Part B: Cyanation
-
Copper(I) Cyanide Solution: In a separate reaction flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is evidenced by the evolution of nitrogen gas.
-
Work-up and Isolation: After the reaction is complete, the mixture is typically cooled and the solid product is collected by filtration. The crude product can be purified by recrystallization.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three functional groups: the methyl ester, the cyano group, and the nitro group. The presence of two strong electron-withdrawing groups (nitro and cyano) ortho and para to each other on the benzene ring makes this molecule an interesting substrate for various transformations.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing access to methyl 2-amino-3-cyanobenzoate. This transformation is a gateway to the synthesis of various heterocyclic compounds, such as quinazolines and benzodiazepines, which are important pharmacophores.
Figure 3: Reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution
While the benzene ring is electron-deficient, the absence of a good leaving group (like a halogen) at a position activated by the nitro and cyano groups makes nucleophilic aromatic substitution less straightforward than in compounds like 2-chloro-3-nitrobenzoate. However, under forcing conditions, displacement of the nitro group by a strong nucleophile could potentially occur.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the downfield region (likely between 7.5 and 8.5 ppm), due to the deshielding effects of the nitro, cyano, and ester groups.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will appear further upfield (likely around 4.0 ppm).
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbon of the ester carbonyl group will be the most downfield signal (around 165 ppm).
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The carbons directly attached to the electron-withdrawing nitro and cyano groups will be significantly deshielded.
-
Methyl Carbon: The carbon of the methyl ester group will appear at the most upfield position (around 53 ppm).
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized nature provides multiple handles for chemical modification, enabling the construction of complex molecular frameworks. While its direct synthesis may require a multi-step approach, the well-established methodologies of Fischer esterification and Sandmeyer cyanation offer reliable pathways to this important intermediate. The potential for further derivatization, particularly through the reduction of the nitro group, opens up a wide range of possibilities for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.
References
An In-depth Technical Guide to Methyl 2-cyano-3-nitrobenzoate: Synthesis, Properties, and Potential Applications
Abstract
Methyl 2-cyano-3-nitrobenzoate, a substituted aromatic compound, holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of plausible synthetic routes based on established chemical principles, and a discussion of its potential applications. While the specific discovery and a detailed historical account of this molecule are not extensively documented in readily available scientific literature, this document constructs a scientifically rigorous framework for its synthesis and understanding, aimed at researchers, chemists, and professionals in drug development.
Introduction and Physicochemical Properties
This compound (CAS No. 77326-46-6) is a poly-functionalized benzene derivative featuring a methyl ester, a cyano group, and a nitro group. This unique combination of electron-withdrawing groups on the aromatic ring significantly influences its reactivity, making it a valuable building block in organic synthesis. The presence of these functional groups offers multiple sites for chemical modification, enabling the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77326-46-6 | Multiple commercial suppliers |
| Molecular Formula | C₉H₆N₂O₄ | Multiple commercial suppliers |
| Molecular Weight | 206.16 g/mol | Multiple commercial suppliers |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not widely reported | N/A |
| Boiling Point | Not widely reported | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge |
Plausible Synthetic Pathways and Methodologies
A definitive, peer-reviewed synthesis of this compound is not prominently featured in the scientific literature. However, based on fundamental principles of organic chemistry, a logical and efficient synthetic route can be proposed. The most plausible approach involves a multi-step synthesis starting from readily available precursors. Two primary strategies are considered here:
-
Strategy A: The Sandmeyer Reaction starting from an appropriately substituted aniline.
-
Strategy B: Nucleophilic Aromatic Substitution (SNAr) on a suitable di-substituted benzene.
This guide will focus on Strategy A, as the Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring.
Proposed Synthetic Route via Sandmeyer Reaction
The proposed synthesis begins with 2-methyl-3-nitroaniline and proceeds through diazotization followed by cyanation (the Sandmeyer reaction), and finally, oxidation of the methyl group and subsequent esterification. A more direct, albeit potentially lower-yielding, alternative involves starting with methyl 2-amino-3-nitrobenzoate.
Diagram 1: Proposed Synthesis of this compound via the Sandmeyer Reaction
Caption: Proposed two-step synthesis of this compound.
In-Depth Mechanistic Discussion
The cornerstone of this proposed synthesis is the Sandmeyer reaction , a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt.
-
Diazotization: The first step involves the treatment of the aromatic amine (methyl 2-amino-3-nitrobenzoate) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of a stable diazonium salt.
-
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a cyanide group from the copper cyanide complex to form the desired benzonitrile, regenerating the copper(I) catalyst in the process.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard laboratory practices for the Sandmeyer reaction and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of methyl 2-amino-3-nitrobenzoate in a 3M solution of hydrochloric acid.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of 1.5 equivalents of copper(I) cyanide in a minimal amount of water or a solution of sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a manageable reaction temperature (typically below 20 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Diagram 2: Experimental Workflow for the Proposed Synthesis
Caption: Step-by-step workflow for the proposed synthesis of this compound.
Potential Applications in Research and Drug Development
While specific applications of this compound are not widely reported in academic literature, its structure suggests significant potential as an intermediate in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: The presence of three distinct functional groups allows for sequential and regioselective modifications. The nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. This versatility makes it a candidate for the synthesis of novel heterocyclic compounds, which are common scaffolds in drug molecules.
-
Materials Science: Aromatic nitro compounds and nitriles are often used in the synthesis of dyes, pigments, and functional polymers. The specific substitution pattern of this compound could lead to materials with interesting optical or electronic properties.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be taken.
-
Toxicity: The starting materials and the product should be handled with care. Aromatic nitro compounds and cyanides are generally toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately after their preparation.
-
Cyanides: Copper(I) cyanide and any cyanide-containing solutions are highly toxic. Avoid contact with skin and inhalation. Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas.
Conclusion
This compound is a chemical compound with significant synthetic potential due to its unique arrangement of functional groups. While its history and discovery are not well-documented, a robust and plausible synthetic route can be designed based on the well-established Sandmeyer reaction. This guide provides a comprehensive theoretical and practical framework for its synthesis and handling, intended to aid researchers in exploring its utility as a building block for novel pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential.
A Senior Application Scientist's Guide to Methyl 2-cyano-3-nitrobenzoate: A Strategic Intermediate in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-3-nitrobenzoate (MCNB) is a highly functionalized aromatic compound whose strategic importance in organic chemistry is derived from the unique ortho-relationship of its cyano, nitro, and methyl ester moieties. This arrangement creates a powerful synthon for the construction of complex nitrogen-containing heterocycles, which form the core of numerous pharmacologically active molecules. This guide provides an in-depth analysis of MCNB, covering its synthesis, core reactivity, and pivotal applications. We will explore the mechanistic nuances of its cornerstone transformation—reductive cyclization—and provide field-proven protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a framework for its practical application in research and drug development. This document serves as a technical whitepaper for scientists seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Architectural Value of MCNB
In the landscape of organic synthesis, the efficiency with which molecular complexity can be built is paramount. This compound stands out as a C₉H₆N₂O₄ molecule engineered for convergence. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups significantly influences the reactivity of the aromatic ring and the adjacent methyl ester (-COOCH₃). More importantly, their 1,2,3-substitution pattern provides a pre-organized scaffold ripe for intramolecular cyclization reactions, offering a streamlined entry into fused heterocyclic systems that are often challenging to synthesize through other means. Its primary utility lies in its capacity to serve as a precursor to substituted isoquinolinones and related scaffolds, which are prevalent in medicinal chemistry.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77326-46-6 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 222.16 g/mol | Calculated |
| Appearance | Solid | |
| Melting Point | 140-142°C | |
| Boiling Point | 394.2°C at 760 mmHg | |
| InChI Key | IKKNSRWBYKCBBC-UHFFFAOYSA-N |
Spectroscopic Insights (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic protons, likely in the range of δ 7.5-8.5 ppm, displaying coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A sharp singlet for the methyl ester protons should appear upfield, around δ 3.9-4.1 ppm. The significant downfield shift of the aromatic protons is due to the strong deshielding effects of the ortho/para-directing nitro and cyano groups.
-
¹³C NMR: The carbon spectrum will feature signals for the six aromatic carbons, the nitrile carbon (~115-120 ppm), the ester carbonyl carbon (~160-165 ppm), and the methyl carbon (~53 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
-
IR Spectroscopy: Key vibrational frequencies will include a strong C≡N stretch (~2230 cm⁻¹), characteristic C=O stretch of the ester (~1720-1740 cm⁻¹), and asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).
Synthesis of this compound
The synthesis of MCNB is not trivial and requires a strategic approach. A highly plausible and efficient route involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as Methyl 2-chloro-3-nitrobenzoate. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic attack by a cyanide source.
Proposed Synthetic Pathway
The reaction proceeds by the displacement of the chloride with a cyanide anion, a well-established transformation in aromatic chemistry.
References
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Nitration of Methyl 2-Cyanobenzoate
Introduction: The Significance of Nitroaromatic Compounds
The introduction of a nitro group (–NO₂) into an aromatic scaffold is a cornerstone of modern organic synthesis. This transformation, known as aromatic nitration, yields versatile intermediates pivotal in the development of pharmaceuticals, agrochemicals, dyes, and explosives.[1] The resulting nitroaromatic compounds are valuable precursors for synthesizing other functional groups, most notably amines (via reduction), which are ubiquitous in biologically active molecules.[2]
This guide provides a comprehensive, field-proven protocol for the nitration of methyl 2-cyanobenzoate. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind each procedural step, and outline the necessary safety protocols to ensure a controlled and successful synthesis of the target compound, methyl 4-nitro-2-cyanobenzoate.
Mechanistic Rationale & Regioselectivity
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (SEAr).[3] The reaction proceeds through a three-step mechanism:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5] This is the active species that attacks the aromatic ring.
-
Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]
-
Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[1]
Directing Effects in Methyl 2-Cyanobenzoate:
The starting material possesses two electron-withdrawing substituents: a methyl ester (–COOCH₃) and a cyano (–CN) group. Both are deactivating groups, meaning they reduce the nucleophilicity of the benzene ring, making the reaction slower than the nitration of benzene itself.[2] Crucially, both are also meta-directors.[2] In methyl 2-cyanobenzoate, these groups are ortho to each other. The nitration is therefore predicted to occur at the position that is meta to both substituents, which is the C4 position, yielding methyl 4-nitro-2-cyanobenzoate as the major product.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[6] Strict adherence to safety protocols is mandatory.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[7][8]
-
Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to a runaway reaction, rapid production of toxic gases, and potentially an explosion.[6]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic and can cause severe respiratory damage.[7][8]
Mandatory Precautions:
-
Always conduct the entire procedure within a certified chemical fume hood with proper ventilation.[7]
-
Wear appropriate Personal Protective Equipment (PPE) at all times: a flame-resistant lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[7][9]
-
Ensure immediate access to an emergency eyewash station and safety shower.[8]
-
Keep all incompatible materials, such as organic solvents, bases, and combustible materials, away from the reaction setup.[9][10]
-
Prepare a neutralization solution (e.g., sodium bicarbonate) for potential spills.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of methyl 2-cyanobenzoate.
Reagents and Materials
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Methyl 2-cyanobenzoate | 161.16 | 2.50 g | 15.5 | 1.0 |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | ~10 mL | - | Catalyst/Solvent |
| Conc. Nitric Acid (HNO₃) | 63.01 | 1.5 mL | ~23.8 | 1.5 |
| Methanol (CH₃OH) | 32.04 | As needed | - | Recrystallization |
| Deionized Water | 18.02 | As needed | - | Washing |
| Crushed Ice | - | ~50 g | - | Quenching |
Detailed Step-by-Step Protocol
Part A: Preparation of the Nitrating Mixture
-
In a clean, dry 25 mL Erlenmeyer flask, carefully measure 2.5 mL of concentrated sulfuric acid.
-
Place the flask in an ice-water bath and allow it to cool to below 10°C.
-
In a separate, dry test tube, measure 1.5 mL of concentrated nitric acid.
-
Slowly and cautiously , using a glass Pasteur pipette, add 2.5 mL of concentrated sulfuric acid dropwise to the nitric acid. Swirl the test tube gently in the ice bath during this addition.
-
Scientist's Note: This mixing process is highly exothermic. Pre-cooling the acids and performing a slow, controlled addition is critical to safely generate the nitrating mixture and prevent premature decomposition.
-
Part B: The Nitration Reaction
-
Weigh 2.50 g of methyl 2-cyanobenzoate into a 100 mL beaker or Erlenmeyer flask.
-
Add 5 mL of concentrated sulfuric acid to the methyl 2-cyanobenzoate and stir with a magnetic stir bar until fully dissolved.
-
Cool this substrate solution in a large ice-water bath, ensuring the internal temperature is below 5°C.
-
Using a clean glass Pasteur pipette, add the chilled nitrating mixture (from Part A) to the stirred substrate solution drop by drop . The addition should be extremely slow, taking approximately 15-20 minutes to complete.
-
Scientist's Note: This is the most critical step. A slow addition rate is essential to maintain control over the reaction temperature. Use a thermometer to monitor the internal temperature and ensure it does not rise above 10°C. A rapid temperature increase can lead to the formation of dinitrated and other unwanted by-products, significantly reducing the yield and purity of the desired product.
-
-
Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.
Part C: Product Isolation and Purification
-
Place approximately 50 g of crushed ice into a 250 mL beaker.
-
Carefully and slowly pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.
-
Scientist's Note: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the solid organic product, which is insoluble in the aqueous acidic solution.
-
-
Allow the ice to melt completely. The crude methyl 4-nitro-2-cyanobenzoate will precipitate as a pale yellow or off-white solid.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any residual acid.
-
Allow the product to air-dry on the filter paper for several minutes by drawing air through the funnel.
Part D: Recrystallization and Characterization
-
Transfer the crude, semi-dry solid to a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol and heat the mixture gently on a hot plate until the solid just dissolves.
-
Scientist's Note: Using the minimum volume of hot solvent is key to a successful recrystallization, as it ensures the solution is saturated upon cooling, maximizing product recovery.
-
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.
-
Dry the final product in a desiccator or a vacuum oven at a low temperature.
-
Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.
References
- 1. aiinmr.com [aiinmr.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols: Methyl 2-cyano-3-nitrobenzoate as a Versatile Synthetic Intermediate
Introduction: Unlocking Synthetic Potential
Methyl 2-cyano-3-nitrobenzoate (CAS No. 77326-46-6) is a highly functionalized aromatic compound that serves as a potent and versatile intermediate in modern organic synthesis.[1] Its strategic arrangement of three distinct functional groups—a methyl ester, a cyano group, and a nitro group—on a benzene ring makes it an invaluable building block for constructing complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest. The electron-withdrawing nature of the cyano and nitro groups activates the aromatic ring for certain transformations, while their ortho-disposition provides a geometric template for facile cyclization reactions.
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles that govern its transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77326-46-6 | [1] |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.16 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 140-142°C | |
| Boiling Point | 394.2°C at 760 mmHg | |
| Purity | ≥ 95% | |
| Storage | Store at room temperature |
Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices.[2][3] It is classified as harmful if swallowed (H302). Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[2] All manipulations should be performed in a well-ventilated fume hood.[3] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily driven by the reactivity of its nitro group. Its selective reduction unlocks a powerful pathway for intramolecular cyclization, leading to the formation of fused heterocyclic systems.
Caption: Key reaction pathways for this compound.
Application 1: Synthesis of Indazolone Heterocycles via Reductive Cyclization
The most prominent application of this compound is its conversion to indazolone derivatives. This transformation proceeds via a two-step sequence within a single pot: the selective reduction of the nitro group to an amine, followed by an immediate intramolecular cyclization of the newly formed amine onto the adjacent cyano group.
Mechanistic Rationale: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are highly effective for converting aromatic nitro groups to anilines.[4][5] These methods are generally chemoselective, leaving the ester and cyano functionalities intact. Once the in situ generated methyl 2-amino-3-cyanobenzoate is formed, the primary amine, being a potent nucleophile, readily attacks the electrophilic carbon of the cyano group. This intramolecular addition leads to the formation of a stable, six-membered heterocyclic ring characteristic of the indazolone core. This strategy is a cornerstone in the synthesis of various biologically active indazole compounds.[6][7]
Caption: Workflow for the synthesis of indazolones.
Protocol 1: One-Pot Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate
This protocol details the reductive cyclization of this compound using tin(II) chloride.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0 eq).
-
Initiation of Reaction: Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic. Once the initial exotherm subsides, gently heat the mixture to reflux (approx. 80°C).
-
Causality Note: The acidic medium is essential for the activity of SnCl₂, which acts as the reducing agent, transferring electrons to the nitro group.[5] Refluxing ensures the reaction goes to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates completion (typically 2-4 hours).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Expert Insight: This step quenches the acid and precipitates tin salts, which can then be removed. Be cautious, as CO₂ evolution can cause vigorous foaming.
-
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure indazolone product.
Application 2: Precursor to Substituted Anilines for Further Elaboration
While reductive cyclization is a primary pathway, the intermediate methyl 2-amino-3-cyanobenzoate can also be isolated. This substituted aniline is a valuable intermediate in its own right, offering a platform for subsequent reactions, such as Sandmeyer reactions, diazotization, or acylation, before cyclization is induced. This stepwise approach provides greater control and allows for the introduction of additional diversity into the final molecular structure.
The reduction can be performed using milder, more controlled conditions, such as catalytic transfer hydrogenation with ammonium formate and Pd/C, which often allows for easier workup and isolation of the amine intermediate.
Conclusion
This compound is a strategically designed synthetic intermediate whose true potential is realized through the selective transformation of its nitro group. Its ability to serve as a direct precursor to complex heterocyclic scaffolds like indazolones makes it a high-value tool for medicinal chemistry and drug discovery programs. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to confidently and effectively incorporate this versatile building block into their synthetic campaigns.
References
- 1. parchem.com [parchem.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 2-cyano-3-nitrobenzoate in Modern Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. Methyl 2-cyano-3-nitrobenzoate is a uniquely functionalized aromatic compound poised for sophisticated synthetic transformations. Its strategic arrangement of three distinct functional groups—a nitro group, a cyano group, and a methyl ester, all positioned ortho and meta to each other—provides a powerful platform for constructing a variety of fused heterocyclic systems. The electron-withdrawing nature of these groups activates the benzene ring and sets the stage for a cascade of intramolecular reactions, primarily following the reduction of the nitro moiety.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the causality behind methodological choices. It is designed for researchers and professionals seeking to harness this versatile reagent for the synthesis of novel chemical entities.
Diagram 1: Structure and Reactive Sites of this compound
Caption: Key functional groups of this compound.
Section 1: Core Reactivity and Mechanistic Principles
The synthetic potential of this compound is primarily unlocked through the selective reduction of the nitro group to an amine. This transformation generates a highly reactive ortho-amino-cyano-ester intermediate, which is the linchpin for subsequent intramolecular cyclization events. The choice of reducing agent is critical to avoid unwanted side reactions with the cyano or ester functionalities.
Pillar 1: Reductive Cyclization Pathways
The most powerful application of this substrate is in reductive cyclization cascades. The in situ generation of an aniline derivative opens two primary intramolecular reaction pathways:
-
Amine-Cyano Cyclization: The newly formed amino group can attack the electrophilic carbon of the nitrile. This is a classic and highly efficient method for forming a six-membered nitrogen-containing ring, leading directly to quinazoline and related scaffolds.[1][2] This pathway is often favored due to the high reactivity of the nitrile group under acidic or base-catalyzed conditions.
-
Amine-Ester Cyclization (Lactamization): Alternatively, the amino group can perform a nucleophilic attack on the ester's carbonyl carbon. This lactamization reaction forms a fused γ-lactam ring, yielding isoindolinone structures. This pathway is particularly relevant in the synthesis of precursors for important pharmaceuticals.[3]
The reaction conditions, including pH, solvent, and temperature, can be fine-tuned to selectively favor one cyclization pathway over the other.
Section 2: Synthesis of Fused Pyrimidine Systems: Quinazolines
The synthesis of quinazolines and their derivatives is a cornerstone of medicinal chemistry, with this class of compounds exhibiting a wide range of biological activities.[4] this compound is an excellent precursor for 4-aminoquinazoline scaffolds via a one-pot reductive cyclization.
Mechanism: From Nitrobenzoate to Aminoquinazoline
The process begins with the chemoselective reduction of the nitro group. Reagents like tin(II) chloride (SnCl₂) in an acidic medium (HCl) or catalytic hydrogenation are ideal as they typically leave the nitrile and ester groups intact. The resulting methyl 3-amino-2-cyanobenzoate intermediate immediately undergoes an acid-catalyzed intramolecular cyclization. The amino group attacks the protonated nitrile, leading to a highly reactive intermediate that tautomerizes to form the stable aromatic quinazoline ring system.
Diagram 2: Reaction Scheme for 4-Aminoquinazoline Synthesis
Caption: Key steps in the synthesis of a quinazoline derivative.
Detailed Protocol 2.1: Synthesis of 4-Methoxy-2-oxo-1,2-dihydroquinazoline
This protocol details a representative synthesis leveraging the amine-cyano cyclization pathway.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). Suspend the starting material in ethanol (10 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred suspension, add Tin(II) chloride dihydrate (4.5 eq) in one portion.
-
Initiation of Reaction: Carefully add concentrated HCl (5.0 eq) dropwise via a dropping funnel. The reaction is exothermic; maintain a gentle stir rate.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: This step can be vigorous due to gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Diagram 3: Experimental Workflow for Quinazoline Synthesis
Caption: Step-by-step workflow for the synthesis protocol.
Section 3: Synthesis of Fused Pyridine and Lactam Systems
While quinazoline synthesis is a primary application, the unique substitution pattern also allows for the formation of other important heterocyclic cores, such as isoquinolinones, by modulating the reaction conditions to favor amine-ester cyclization.[5]
Application Note 3.1: Synthesis of 5-Nitroisoquinolin-1-one
A related compound, methyl 2-cyanomethyl-3-nitrobenzoate, has been successfully used to synthesize 5-nitroisoquinolin-1-one.[5] This demonstrates the principle of reductive cyclization where a methylene group adjacent to the cyano group provides the necessary carbon for the new ring. Although our title compound lacks this methylene, understanding this pathway is crucial for designing derivatives. The synthesis involves selective reduction of the nitrile followed by in situ cyclization.[5]
Table 1: Summary of Potential Heterocyclic Syntheses and Conditions
| Target Heterocycle | Key Transformation | Reagents & Conditions | Rationale & Causality |
| 4-Aminoquinazoline | Reductive Amine-Cyano Cyclization | SnCl₂/HCl, reflux | Strong acid protonates the nitrile, activating it for attack by the in situ formed amine. |
| Isoindolinone | Reductive Amine-Ester Cyclization | H₂/Pd-C, NaOAc, EtOH | Catalytic hydrogenation under neutral/mildly basic conditions can favor lactamization over nitrile attack. NaOAc acts as a non-nucleophilic base. |
| 4-Hydroxyquinazoline | Hydrolysis and Reductive Cyclization | 1. NaOH (hydrolysis) 2. SnCl₂/HCl | Initial hydrolysis of both ester and cyano groups to carboxylic acids, followed by reduction and cyclization with an external one-carbon source (e.g., formic acid). |
Section 4: Troubleshooting and Experimental Considerations
-
Selectivity of Reduction: The primary challenge is the selective reduction of the nitro group. Over-reduction can lead to the reduction of the nitrile to an amine or the ester to an alcohol. Using SnCl₂ in HCl is generally reliable for this purpose. Catalytic hydrogenation (e.g., H₂/Pd-C) requires careful monitoring of hydrogen uptake to prevent over-reduction.
-
Reaction Monitoring: TLC is essential. The starting material is non-polar, while the amino intermediate and the final heterocyclic product are significantly more polar. A solvent system like 3:1 Hexane:Ethyl Acetate is a good starting point for TLC analysis.
-
Purification: The final products are often crystalline solids, making recrystallization an effective purification method. If the product is an oil or contains persistent impurities, silica gel chromatography is recommended.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is more than just a chemical intermediate; it is a strategic tool for the rapid assembly of diverse and medicinally relevant heterocyclic cores. By understanding the interplay of its functional groups and carefully controlling the reaction conditions, particularly the initial reductive step, chemists can selectively forge new ring systems like quinazolines and isoindolinones. Its utility as a precursor for complex molecules underscores its importance in the pipeline of drug discovery and development.[6][7]
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
Application Notes & Protocols: The 2-Cyano-3-Nitrobenzoate Scaffold in Pharmaceutical Ingredient Synthesis
Introduction: A Versatile Scaffold for Complex Heterocycles
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials is paramount. Methyl 2-cyano-3-nitrobenzoate and its closely related derivatives represent a class of highly versatile chemical building blocks. The intrinsic electronic properties of this scaffold—defined by the potent electron-withdrawing nature of the ortho-cyano and meta-nitro groups—render the aromatic ring and its substituents primed for a variety of powerful chemical transformations. These functional groups are not merely passive substituents; they are active directors of reactivity, enabling chemists to construct complex heterocyclic cores that are foundational to numerous modern therapeutics. This guide provides an in-depth exploration of this scaffold's application, focusing on the causality behind synthetic choices and providing detailed, field-proven protocols for its use in constructing high-value pharmaceutical intermediates.
Core Application 1: Reductive Cyclization for Isoquinolinone Synthesis
The synthesis of the isoquinolinone core is of significant interest, particularly as it forms the backbone of potent enzyme inhibitors like the PARP-1 inhibitor 5-Aminoisoquinolin-1-one (5-AIQ), a promising agent in organ protection.[1][2] The 2-cyano-3-nitrobenzoate architecture is uniquely suited for this transformation through a selective reductive cyclization strategy.
Expert Rationale: Directing Reactivity through Reagent Selection
The key to this synthesis lies in the chemoselective reduction of the nitrile group in the presence of an ester. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C) is the reagent of choice for this transformation.[1] Its bulky nature and Lewis acidic character allow for preferential coordination to and reduction of the nitrile to an intermediate imine. This imine, being a potent nucleophile, is perfectly positioned for an immediate intramolecular attack on the adjacent ester carbonyl. This rapid, in-situ cyclization is critical; it kinetically outpaces the slower reduction of the ester, leading to the desired isoquinolinone product.[1] The reaction's outcome is highly sensitive to steric hindrance; increasing the bulk of the ester group can slow the cyclization, allowing for competitive ester reduction.[1][3]
Experimental Protocol: Synthesis of 5-Nitroisoquinolin-1-one
This protocol is adapted from established literature procedures for the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate.[1]
Materials:
-
Methyl 2-cyanomethyl-3-nitrobenzoate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve methyl 2-cyanomethyl-3-nitrobenzoate (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in a flame-dried, three-necked flask under an inert nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stir the reaction mixture at -78°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 2 M HCl (ensure the temperature remains below -50°C during the initial quench).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-nitroisoquinolin-1-one.[1]
Data Summary: Influence of Steric Factors
| Substrate | Key Reagent | Temp (°C) | Primary Product | Reported Yield | Reference |
| Methyl 2-cyanomethyl-3-nitrobenzoate | DIBAL-H | -78 | 5-Nitroisoquinolin-1-one | ~23% | [1] |
| Isopropyl 2-cyanomethyl-3-nitrobenzoate | DIBAL-H | -78 | 5-Nitroisoquinoline | Moderate | [1] |
| Methyl 2-(benzylcyanomethyl)-3-nitrobenzoate | DIBAL-H | -78 | Benzaldehyde derivative | - | [1] |
Visualization: Mechanism of Reductive Cyclization
Caption: Reductive cyclization pathway using DIBAL-H.
Core Application 2: The Leimgruber-Batcho Indole Synthesis
The indole nucleus is one of the most ubiquitous scaffolds in pharmaceutical science. The Leimgruber-Batcho synthesis is a robust and highly adaptable method for constructing indoles from 2-methyl-nitroaromatics, a class of compounds readily derived from or analogous to our core scaffold.[4][5]
Expert Rationale: A Two-Step Cascade to a Privileged Scaffold
This powerful synthesis hinges on a two-stage process. First, the methyl group of a 2-methyl-3-nitrobenzoate derivative, activated by the adjacent nitro group, undergoes condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] This step forms a key enamine intermediate. The second stage involves the reductive cyclization of this enamine. Reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C or transfer hydrogenation with iron in acetic acid) generates an aniline in situ.[4][5] This amine immediately attacks the enamine's β-carbon, cyclizing and eliminating dimethylamine to furnish the final indole ring. This method avoids the often harsh acidic conditions of the Fischer indole synthesis.[5][6]
Experimental Protocol: General Leimgruber-Batcho Indole Synthesis
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen source (H₂ balloon or H-Cube apparatus)
Procedure:
-
Enamine Formation:
-
Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in DMF.
-
Add DMF-DMA (2.0-3.0 eq) and heat the mixture to 100-120°C for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under high vacuum. The crude enamine is often used directly in the next step.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine intermediate in a suitable solvent like MeOH or EtOAc.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation reactor) at 1-3 atm pressure.
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to yield the corresponding methyl indole-4-carboxylate.
-
Visualization: Leimgruber-Batcho Workflow
Caption: Key stages of the Leimgruber-Batcho indole synthesis.
Safety and Handling Protocol
Working with nitroaromatic compounds requires strict adherence to safety protocols. The following guidelines are based on safety data for structurally related compounds.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Minimize dust generation. Wash hands thoroughly after handling.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and sources of ignition.[7]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound and its synthetic precursors are not merely simple reagents; they are sophisticated tools for molecular construction. The strategic placement of the cyano, nitro, and ester functionalities provides a powerful platform for executing complex, high-yield transformations like reductive cyclizations and cascade reactions. From the creation of PARP-1 inhibitor backbones to the assembly of the foundational indole nucleus, this scaffold demonstrates exceptional utility and versatility. By understanding the chemical principles that govern its reactivity, researchers and drug development professionals can continue to leverage this building block to accelerate the synthesis of next-generation pharmaceutical ingredients.
References
- 1. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Suzuki coupling reactions with "Methyl 2-cyano-3-nitrobenzoate" derivatives
An Application Guide to Suzuki-Miyaura Coupling Reactions with Methyl 2-Cyano-3-Nitrobenzoate Derivatives
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds, particularly in the formation of biaryl compounds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, especially in pharmaceutical and fine chemical production, due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3][4]
This guide focuses on a specific and challenging class of substrates: derivatives of this compound. These molecules are valuable building blocks in medicinal chemistry, serving as precursors to complex heterocyclic systems and pharmacologically active agents.[5][6] For instance, structurally related compounds are key intermediates in the synthesis of important drugs like Lenalidomide.[5][7] However, the presence of two potent electron-withdrawing groups—cyano (-CN) and nitro (-NO₂) — alongside a base-sensitive ester moiety, presents unique challenges that necessitate careful optimization of reaction parameters.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing a framework for developing robust and reproducible Suzuki coupling protocols for this demanding substrate class.
Mechanistic Considerations for Electron-Deficient Substrates
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle.[2][8][9] Understanding how the electronic nature of this compound derivatives influences this cycle is critical for successful protocol design.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex, forming a Pd(II) intermediate.[2][8] The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[1][10] For substrates like halo-derivatives of this compound, the strong electron-withdrawing effect of the cyano and nitro groups facilitates this step, making even less reactive aryl chlorides viable coupling partners.[11]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex.[2] It is widely accepted that this process requires activation of the organoboron species by a base.[1][3][12] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻, which then readily transfers its organic moiety to the palladium center, displacing the halide.[13]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²). This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][14] Bulky ligands on the palladium catalyst often promote this step.[11]
Caption: A generalized schematic of the palladium-catalyzed Suzuki-Miyaura reaction.
Optimizing Key Experimental Parameters
The success of coupling with this compound derivatives lies in the strategic selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Catalyst and Ligand Selection
While simple catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often require more robust systems.[9] Modern catalysis favors the in-situ generation of the active catalyst from a stable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a carefully chosen ligand.[3]
-
Rationale for Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl halides, especially chlorides, electron-rich and sterically bulky phosphine ligands are paramount.[4][11] They promote the oxidative addition and accelerate the final reductive elimination step.[11] N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[3]
| Ligand Type | Examples | Key Advantages for This Substrate | Reference |
| Bulky Alkylphosphines | PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine) | Highly electron-donating, promotes oxidative addition of aryl chlorides. | [4] |
| Biarylphosphines | SPhos, XPhos, RuPhos | Provide a combination of steric bulk and electron-richness, showing broad substrate scope and high activity at low catalyst loadings. | [15][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often exhibiting high thermal stability and activity. | [3] |
The Critical Role of the Base
The base is not a passive component; its choice can dictate the outcome of the reaction.[12] It has three primary roles: activating the boronic acid for transmetalation, facilitating the formation of key palladium intermediates, and accelerating reductive elimination.[1]
-
Causality in Base Selection: The presence of the methyl ester group in the substrate makes it susceptible to hydrolysis under strongly basic conditions. Therefore, excessively strong bases like NaOH or KOH should be avoided. Inorganic bases are generally preferred over organic bases like triethylamine for yield.[12]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive substrates. It is strong enough to promote the reaction but generally does not cause significant ester hydrolysis.[17][18]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble and often more reactive but also more expensive.
-
Fluorides (KF): A mild base particularly useful when trying to avoid hydrolysis of base-labile groups.[3]
-
Solvent Systems
The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Common Choices:
-
1,4-Dioxane / Water: A very common and effective system.[8]
-
Toluene / Water: A good alternative, especially for reactions at higher temperatures.
-
DMF or Acetonitrile: Polar aprotic solvents that can also be effective, sometimes without water.
-
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of a halo-substituted this compound derivative.
Workflow Overview
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling Using a Biarylphosphine Ligand
This protocol is a robust starting point for coupling Methyl 4-chloro-2-cyano-3-nitrobenzoate with a generic arylboronic acid.
Materials and Reagents:
-
Methyl 4-chloro-2-cyano-3-nitrobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add Methyl 4-chloro-2-cyano-3-nitrobenzoate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 or 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl halide).
-
Degassing: Seal the flask with a septum and sparge the mixture with argon or nitrogen gas for 20-30 minutes while stirring to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with ethyl acetate.[8]
-
Transfer the filtrate to a separatory funnel, add water, and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biphenyl product.
Data Summary and Troubleshooting
Reaction optimization is often necessary. The following table illustrates a hypothetical optimization screen for the coupling of Methyl 4-chloro-2-cyano-3-nitrobenzoate with phenylboronic acid.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 48 |
| 3 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 89 |
| 6 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 91 |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Reaction temperature too low. | Ensure proper degassing; Switch to a more active ligand (e.g., a biarylphosphine); Use a stronger base like K₃PO₄; Increase temperature. |
| Recovery of Starting Material | Catalyst deactivation; Poor choice of ligand for aryl chloride. | Use a more robust ligand system (e.g., biarylphosphine or NHC); Ensure reaction is fully anaerobic. |
| Protodeborylation of Boronic Acid | Presence of excess water or protic sources; Reaction run for too long. | Use anhydrous solvents; Use boronate esters (e.g., pinacol esters) which are more stable; Monitor reaction closely and stop when complete.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure; Ensure a tight seal on the reaction vessel.[11] |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high for prolonged periods. | Switch to a milder base (K₃PO₄, KF); Reduce reaction temperature if possible; Minimize reaction time. |
Conclusion
Successfully performing Suzuki-Miyaura coupling reactions on challenging substrates like this compound derivatives is eminently achievable with a rational, mechanism-informed approach. The key to high yields and clean reactions lies in overcoming the hurdles posed by the electron-deficient nature of the aryl halide and the base-sensitivity of the ester. By selecting modern, highly active catalyst systems composed of a palladium precursor and an electron-rich, bulky ligand, in conjunction with a moderately strong inorganic base like K₃PO₄, researchers can reliably synthesize complex biaryl structures. The protocols and troubleshooting guide provided herein offer a solid foundation for developing and optimizing these critical transformations in the pursuit of novel therapeutics and advanced materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-cyano-3-nitrobenzoate
Document ID: AN-SNAr-M2C3NB-202601
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Strategic Utility of Methyl 2-cyano-3-nitrobenzoate in SNAr Chemistry
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, stems from its unique electronic architecture. The aromatic ring is rendered exceptionally electrophilic by the synergistic electron-withdrawing effects of three distinct functional groups: a nitro group (-NO₂), a cyano group (-CN), and a methyl ester group (-CO₂Me).
This pronounced electron deficiency facilitates the attack of a wide range of nucleophiles, enabling the strategic construction of complex molecular scaffolds. The nitro group, positioned meta to the ester and ortho to the cyano group, serves as a potent activating group and, crucially, as a viable leaving group in many SNAr transformations. This allows for the precise and regioselective introduction of new functionalities, such as amines, ethers, and thioethers, onto the aromatic core. These products are often key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1]
This document provides a comprehensive guide to understanding and performing SNAr reactions on this compound. It covers the core reaction mechanism, provides detailed, field-tested protocols for various nucleophile classes, and offers insights into reaction optimization and data interpretation.
Core Mechanism: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on electron-poor arenes like this compound proceeds via a well-established two-step addition-elimination mechanism.[2][3][4] This pathway is fundamentally different from SN1 and SN2 reactions, as it involves the temporary disruption of the ring's aromaticity.[5]
-
Nucleophilic Addition & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the nitro group (the ipso-carbon). This is typically the rate-determining step.[6][7] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The stability of this complex is paramount for the reaction to proceed. The powerful electron-withdrawing cyano and ester groups effectively delocalize the negative charge, significantly lowering the activation energy for its formation.[5][8]
-
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group. In this context, the nitro group departs as a nitrite ion (NO₂⁻).
The overall transformation results in the net substitution of the nitro group with the incoming nucleophile. The ortho-para directing nature of the activating groups in nucleophilic substitution ensures high regioselectivity.[4][8]
Experimental Protocols
The following protocols are representative procedures for the SNAr reaction of this compound with common nucleophile classes.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dipolar aprotic solvents (DMF, DMSO) are reproductive hazards; handle with extreme care.[9]
-
Bases like potassium carbonate can be irritating. Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol details the displacement of the nitro group with an amine, a common transformation in the synthesis of pharmaceutical building blocks.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with stir bar
-
Septum and needle for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).
-
Add benzylamine (1.2 eq) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Methyl 2-(benzylamino)-3-cyanobenzoate.
Causality and Insights:
-
Base: Potassium carbonate is a mild base used to scavenge any acidic protons and facilitate the reaction, though often the amine itself is basic enough.[3]
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively solvates the potassium cations and the transition state, accelerating the reaction rate.[9]
-
Temperature: Heating is typically required to overcome the activation energy of the initial nucleophilic attack. Optimization may be required for less reactive amines.
Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)
This procedure describes the formation of a thioether linkage, which is prevalent in many biologically active compounds.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask in an ice bath (0 °C).
-
Carefully add sodium hydride (1.2 eq) portion-wise to the THF.
-
Slowly add thiophenol (1.1 eq) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt. Hydrogen gas evolution will be observed.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the pre-formed thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure Methyl 2-cyano-3-(phenylthio)benzoate.
Causality and Insights:
-
Nucleophile Generation: Thiols are often not nucleophilic enough for efficient SNAr reactions.[10] Deprotonation with a strong base like NaH in situ generates the highly nucleophilic thiolate anion, which dramatically increases the reaction rate.[9]
-
Solvent: THF is a suitable solvent for this reaction, although other polar aprotic solvents can also be used.
-
Safety: The use of NaH requires strict anhydrous and inert conditions to prevent fire hazards. Quenching must be done slowly and at low temperature.
Data Summary and Expected Outcomes
The following table summarizes typical outcomes for the SNAr reactions described. Yields are representative and may vary based on reaction scale and purification efficiency.
| Protocol | Nucleophile | Product Name | Typical Yield (%) | Notes |
| 1 | Benzylamine | Methyl 2-(benzylamino)-3-cyanobenzoate | 75-90% | Reaction may require optimization for sterically hindered amines. |
| 2 | Thiophenol | Methyl 2-cyano-3-(phenylthio)benzoate | 80-95% | Pre-formation of the thiolate is critical for high yield.[9][10] |
| - | Methanol/NaOMe | Methyl 2-cyano-3-methoxybenzoate | 85-98% | Reaction with alkoxides is typically fast and high-yielding. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient activation (low temperature).2. Poor quality or wet solvent/reagents.3. Weak nucleophile. | 1. Increase reaction temperature in 10 °C increments.2. Use freshly dried, anhydrous solvents and high-purity reagents.3. For thiols or alcohols, pre-treat with a strong base (e.g., NaH) to generate the more potent nucleophile. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high.2. Competing reaction sites.3. Hydrolysis of the methyl ester. | 1. Lower the reaction temperature and increase the reaction time.2. While unlikely for this substrate, confirm product structure by NMR/MS. 3. Ensure anhydrous conditions and use a non-aqueous workup if necessary. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF, DMSO).2. Byproducts with similar polarity to the product. | 1. Perform multiple aqueous washes (e.g., with brine) during workup to remove DMF/DMSO.2. Optimize chromatography conditions (try different solvent systems or use a high-resolution column). |
References
- 1. innospk.com [innospk.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Selective Reduction of the Nitro Group in Methyl 2-Cyano-3-nitrobenzoate
Abstract: This document provides a comprehensive technical guide for the selective reduction of the nitro group in Methyl 2-cyano-3-nitrobenzoate to yield Methyl 3-amino-2-cyanobenzoate, a valuable intermediate in pharmaceutical and materials science research. The primary challenge lies in achieving high chemoselectivity, preserving the susceptible cyano and methyl ester functionalities. This guide details two robust protocols: catalytic hydrogenation using Palladium on carbon (Pd/C) and a metal-mediated reduction using iron powder with an ammonium chloride activator. We delve into the mechanistic rationale, step-by-step procedures, reaction monitoring, and comparative analysis to empower researchers to select and execute the optimal strategy for their specific laboratory context.
Introduction and Strategic Overview
The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis.[1] Methyl 3-amino-2-cyanobenzoate, the product of reducing this compound, serves as a critical building block for synthesizing a range of complex molecules, including novel anticancer agents and specialized polymers.[2] The synthetic challenge is not the reduction itself, but its execution with precision, avoiding the concomitant reduction of the nitrile to a primary amine or the hydrolysis/reduction of the methyl ester.
The choice of reducing agent is therefore paramount and dictated by factors such as substrate sensitivity, available equipment, scale, and cost. This guide focuses on two widely applicable and reliable methods:
-
Catalytic Hydrogenation: Often considered the "greenest" method, it typically proceeds under mild conditions with high efficiency and generates minimal waste.[3] However, it requires specialized hydrogenation equipment and careful catalyst selection to prevent side reactions.
-
Metal-Mediated Reduction (Béchamp Reduction): A classic, cost-effective, and operationally simple method using readily available metals like iron, tin, or zinc in an acidic or neutral medium.[4][5] This approach is highly tolerant of other functional groups but often requires stoichiometric amounts of metal and a more involved workup procedure.[6]
Mechanistic Considerations and Method Selection
Reaction Pathways
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates.
-
Direct Pathway (via Hydrogenation): The reaction is believed to proceed through the formation of nitrosoarene and hydroxylamine intermediates, which are then further reduced to the aniline.[7][8]
-
Condensation Pathway: An alternative route involves the condensation of the nitrosoarene and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced through azo and hydrazo stages to the final aniline product.[8][9]
The chemoselectivity of the reduction hinges on the reagent's ability to preferentially interact with the nitro group over the cyano and ester moieties. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately attack all three functional groups, methods like catalytic hydrogenation and acidic iron reduction offer the required selectivity.[3]
Decision Workflow for Method Selection
Choosing the appropriate method is a critical first step. The following flowchart provides a logical framework for this decision, balancing experimental constraints with desired outcomes.
Caption: Decision flowchart for selecting the optimal reduction protocol.
Detailed Experimental Protocols
Protocol A: Selective Reduction via Catalytic Hydrogenation
This protocol is preferred for its clean reaction profile and high yields, provided the necessary equipment is available. Palladium on carbon is highly effective, and conditions are optimized to prevent reduction of the nitrile.[3]
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (for 1g scale) | Moles (mmol) |
| This compound | 77326-46-6 | 206.15 | 1.0 g | 4.85 |
| Palladium, 10% on activated carbon | 7440-05-3 | - | 100 mg (10 wt%) | - |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 25 mL | - |
| Celite® (Diatomaceous earth) | 61790-53-2 | - | ~2 g | - |
Step-by-Step Procedure:
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add this compound (1.0 g, 4.85 mmol) and Ethanol (25 mL).
-
Inerting: Carefully add 10% Pd/C (100 mg) to the solution under a stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the open air.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel to the desired pressure (atmospheric pressure using a balloon is often sufficient, but up to 50 psi can be used if needed) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour (see Section 4). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol B: Selective Reduction using Iron and Ammonium Chloride
This classic Béchamp reduction is robust, scalable, and does not require specialized pressure equipment. The Fe/NH₄Cl system works in a neutral, aqueous alcohol medium and is highly chemoselective for the nitro group.[5][10]
Reaction Scheme:
References
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Hydrolysis of the cyano group in "Methyl 2-cyano-3-nitrobenzoate"
An In-Depth Guide to the Hydrolysis of the Cyano Group in Methyl 2-cyano-3-nitrobenzoate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the hydrolysis of the cyano group in this compound. This transformation is pivotal for the synthesis of key pharmaceutical intermediates, including 2-carbamoyl-3-nitrobenzoic acid and 2-carboxy-3-nitrobenzoic acid. We delve into the underlying mechanisms of both acid- and base-catalyzed hydrolysis, offering field-proven insights into experimental design. Detailed, step-by-step protocols are provided, accompanied by structured data tables and workflow visualizations to ensure reproducibility and success in a research and development setting.
Introduction: Strategic Importance and Chemical Rationale
This compound is a highly functionalized aromatic building block. The strategic placement of its three distinct functional groups—cyano, nitro, and methyl ester—makes it a valuable precursor in medicinal chemistry and materials science. The hydrolysis of the cyano group is a key transformation, converting the nitrile into either an amide or a carboxylic acid. These products, such as 2-carbamoyl-3-nitrobenzoic acid[1] and 2-carboxy-3-nitrobenzoic acid, are versatile intermediates used in the synthesis of heterocyclic compounds and other complex molecular frameworks.[1]
The reaction is not without its complexities. The strongly electron-withdrawing nature of the adjacent nitro and ester groups significantly influences the reactivity of the cyano group. Furthermore, the conditions required for nitrile hydrolysis are typically harsh enough to also saponify the methyl ester. Therefore, a successful protocol requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters to achieve the desired product selectively.
Mechanistic Deep Dive: The "Why" Behind the Reaction
The conversion of a nitrile to a carboxylic acid is a two-stage process: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][3][4] The reaction can be catalyzed by either acid or base, with each pathway offering distinct mechanistic features.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[5][6][7] This crucial first step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8] The subsequent steps involve tautomerization to form a more stable amide intermediate. Given the acidic environment and typically elevated temperatures, this amide is then protonated at its carbonyl oxygen, setting the stage for a second nucleophilic attack by water, which ultimately leads to the formation of the carboxylic acid and an ammonium salt.[3][5][9]
Diagram: Acid-Catalyzed Nitrile Hydrolysis Pathway
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][8] This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to yield an imidic acid. Tautomerization then produces the amide.[2] Under mild conditions, the amide can sometimes be isolated.[5][8] However, with vigorous heating, the hydroxide ion will attack the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia gas.[3][4] A final acidification step is required to obtain the free carboxylic acid.[3][4]
Diagram: Base-Catalyzed Nitrile Hydrolysis Pathway
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocols & Workflows
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Concentrated acids and bases are highly corrosive.
Protocol 1: Complete Acid-Catalyzed Hydrolysis
This protocol is designed for the complete conversion of both the cyano and methyl ester groups to yield 2-carboxy-3-nitrobenzoic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water (H₂O)
-
Ice
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.06 g, 10 mmol).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (40 mL) to the flask. The addition should be done slowly while cooling the flask in an ice bath to manage the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker with stirring.
-
Precipitation & Isolation: A precipitate of the dicarboxylic acid product will form. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Selective Basic Hydrolysis to the Amide
This protocol aims to selectively hydrolyze the nitrile to an amide while minimizing the hydrolysis of the ester. This requires milder conditions than complete hydrolysis.[10]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
tert-Butyl Alcohol (t-BuOH)
-
Deionized Water (H₂O)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.06 g, 10 mmol) and tert-butyl alcohol (25 mL).
-
Reagent Addition: Add powdered potassium hydroxide (1.12 g, 20 mmol) to the stirred solution.
-
Heating: Heat the mixture to a gentle reflux (approx. 85 °C) for 1-2 hours. Monitor the reaction closely by TLC to maximize the formation of the amide and minimize the formation of the carboxylic acid.
-
Quenching: Cool the reaction to room temperature and carefully add deionized water (20 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL) to remove any acidic byproducts, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product, Methyl 2-carbamoyl-3-nitrobenzoate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[11]
Data Summary & Visualization
Table 1: Reaction Parameters Overview
| Parameter | Protocol 1: Acid Hydrolysis | Protocol 2: Basic Hydrolysis (Amide) |
| Target Product | 2-Carboxy-3-nitrobenzoic acid | Methyl 2-carbamoyl-3-nitrobenzoate |
| Key Reagent | Concentrated H₂SO₄ | KOH in t-BuOH |
| Temperature | Reflux (~110-120 °C) | Reflux (~85 °C) |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Work-up | Ice precipitation, filtration | Liquid-liquid extraction |
| Expected Yield | > 85% | 60 - 75% (variable) |
Diagram: General Laboratory Workflow
Caption: Generalized workflow for nitrile hydrolysis experiments.
References
- 1. 2-Carbamoyl-3-nitrobenzoic acid [myskinrecipes.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Methyl 2-cyano-3-nitrobenzoate as a Versatile Building Block for Novel Nitrogen-Containing Heterocycles
Abstract
Methyl 2-cyano-3-nitrobenzoate is a highly functionalized aromatic compound poised for significant applications in medicinal chemistry and materials science. Its unique arrangement of a nitro group, a nitrile, and a methyl ester on an aromatic scaffold provides a powerful platform for the synthesis of complex nitrogen-containing heterocycles. The ortho-relationship of the cyano and nitro groups is particularly strategic, enabling elegant and efficient reductive cyclization cascades. This guide provides an in-depth analysis of the compound's reactivity, detailed protocols for its synthesis, and its application in constructing high-value scaffolds such as 1H-indazoles. We present field-proven methodologies, explain the chemical principles behind experimental choices, and offer comprehensive data to support researchers in leveraging this potent building block for novel compound discovery.
Introduction: Strategic Importance of the Building Block
In the landscape of heterocyclic chemistry, the design of starting materials that offer convergent and efficient pathways to desirable scaffolds is paramount.[1][2] this compound emerges as a building block of significant strategic value due to its inherent reactivity conferred by three key functional groups:
-
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for certain transformations. More importantly, it serves as a masked amino group, which can be unmasked via chemoselective reduction to trigger intramolecular cyclization reactions.
-
The Cyano Group (Nitrile): A versatile functional group that can participate in cyclization to form nitrogen-containing rings. It is also a precursor for amines, amides, and carboxylic acids.
-
The Methyl Ester: Provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or conversion to an amide, enabling the exploration of diverse chemical space.
The true power of this molecule lies in the ortho positioning of the cyano and nitro functionalities. This arrangement is pre-organized for intramolecular reactions, allowing for the rapid construction of fused heterocyclic systems, most notably the indazole core, which is a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[3][4]
// Nodes start [label="Methyl 2-amino-3-nitrobenzoate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; building_block [label="this compound\n(Target Building Block)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Methyl 3-amino-2-cyanobenzoate\n(Key Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, width=3, height=0.8]; product1 [label="Methyl 3-amino-1H-indazole-7-carboxylate\n(High-Value Indazole Scaffold)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="Further Derivatization\n(Amide Coupling, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> building_block [label="Protocol 1:\nSandmeyer Reaction", color="#EA4335"]; building_block -> intermediate [label="Protocol 2:\nChemoselective Nitro Reduction", color="#5F6368"]; intermediate -> product1 [label="Protocol 3:\nReductive Cyclization with Hydrazine", color="#5F6368"]; product1 -> product2 [label="Standard Synthetic Transformations", color="#5F6368"];
// Set node and edge styles node [penwidth=1.5]; edge [penwidth=1.5]; } endom Figure 1: Overall workflow from a common precursor to the target building block and its subsequent transformation into a functionalized indazole scaffold.
Synthesis of the Building Block
Protocol 1: Sandmeyer Cyanation for this compound
This protocol details the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate, followed by displacement with a copper(I) cyanide catalyst.
Causality: The reaction proceeds in two main stages. First, the primary aromatic amine is converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group (N₂ gas). In the second stage, a copper(I) cyanide catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and N₂. The aryl radical then reacts with the cyanide complex to form the final product.[6]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| Methyl 2-amino-3-nitrobenzoate | 31786-42-8 | 196.16 | 10.0 g (50.9 mmol) | Starting material |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | 25 mL | Corrosive. Use in a fume hood. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 3.86 g (56.0 mmol) | Oxidizer. Handle with care. |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 5.48 g (61.2 mmol) | Highly Toxic . Handle with extreme caution. |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 3.28 g (66.9 mmol) | Highly Toxic . Handle with extreme caution. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL |
Step-by-Step Methodology:
Part A: Diazotization
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend methyl 2-amino-3-nitrobenzoate (10.0 g) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (3.86 g) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. A clear diazonium salt solution should form.
Part B: Cyanation 5. In a separate 500 mL flask, prepare the cyanide solution. WORK IN A CERTIFIED FUME HOOD. AVOID CONTACT WITH ACIDS. Dissolve CuCN (5.48 g) and NaCN (3.28 g) in 60 mL of warm water (~50 °C). 6. Cool the cyanide solution to room temperature and then place it in an ice bath. 7. Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred cyanide solution. Vigorous evolution of nitrogen gas will occur. 8. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion. 9. Cool the reaction mixture to room temperature.
Purification & Characterization:
-
Extract the aqueous mixture with dichloromethane (3 x 70 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure product.
Expected Outcome:
-
Yield: 70-80%
-
Appearance: Pale yellow solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 8.2-8.4 (m, 2H, Ar-H), 7.6-7.7 (t, 1H, Ar-H), 4.0 (s, 3H, OCH₃).
Application: Synthesis of 3-Amino-1H-indazole Scaffolds
The most direct and valuable application of this compound is the synthesis of 3-amino-1H-indazole-7-carboxylate derivatives. This transformation is a powerful method for creating a highly decorated and pharmaceutically relevant heterocyclic core in a two-step sequence: chemoselective reduction followed by intramolecular cyclization.
// Nodes representing structures Start [label="this compound"]; Intermediate [label="Methyl 3-amino-2-cyanobenzoate"]; Product [label="Methyl 3-amino-1H-indazole-7-carboxylate"];
// Invisible nodes for layout sub_reduct [shape=plaintext, label="SnCl2·2H2O, EtOH\nReflux", fontcolor="#202124"]; sub_cyclize [shape=plaintext, label="NH2NH2·H2O, EtOH\nReflux", fontcolor="#202124"];
// Edges with labels Start -> Intermediate [label="Step 1: Chemoselective\nNitro Reduction", color="#EA4335", penwidth=2]; Intermediate -> Product [label="Step 2: Hydrazine-mediated\nReductive Cyclization", color="#4285F4", penwidth=2];
// Positioning labels {rank=same; Start; sub_reduct; Intermediate;} {rank=same; Intermediate; sub_cyclize; Product;}
// Set node styles Start, Intermediate, Product [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } endom Figure 2: Reaction pathway for the synthesis of the indazole scaffold. (Note: Chemical structures would replace the placeholder text in a full implementation).
Protocol 2: Chemoselective Reduction of the Nitro Group
Causality: The key to this synthesis is the selective reduction of the nitro group to an amine without affecting the nitrile or ester functionalities. While catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes over-reduce the nitrile, chemical reductants offer superior chemoselectivity. Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are classic, reliable, and cost-effective methods for this specific transformation.[5] These reagents preferentially reduce the nitro group under conditions where nitriles and esters remain stable.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| This compound | 77326-46-6 | 206.15 | 5.0 g (24.2 mmol) | From Protocol 1. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 27.3 g (121.2 mmol) | 5 equivalents. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~200 mL | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | For extraction. |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add this compound (5.0 g) and ethanol (100 mL).
-
Add Tin(II) chloride dihydrate (27.3 g) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 3-5 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Carefully add saturated sodium bicarbonate solution to the residue until the pH is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas. A white precipitate of tin salts will form.
-
Extract the resulting slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, methyl 3-amino-2-cyanobenzoate. This intermediate is often used in the next step without further purification.
Protocol 3: Indazole Ring Formation
Causality: The ortho-amino-benzonitrile intermediate is now perfectly set up for cyclization. The addition of hydrazine hydrate provides the second nitrogen atom required for the pyrazole ring of the indazole system. The reaction is believed to proceed via nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and elimination sequence to form the stable, aromatic indazole ring.[3][7]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| Methyl 3-amino-2-cyanobenzoate | N/A | 176.17 | ~4.2 g (24.2 mmol) | Crude from Protocol 2. |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 2.5 mL (51.5 mmol) | Corrosive, toxic. Handle with care. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 80 mL | Reaction solvent. |
Step-by-Step Methodology:
-
Dissolve the crude methyl 3-amino-2-cyanobenzoate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 mL) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor by TLC until the intermediate is consumed.
-
Cool the reaction to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to afford pure methyl 3-amino-1H-indazole-7-carboxylate.
Expected Outcomes & Data
| Product | Appearance | Yield (over 2 steps) | M.P. (°C) | Expected ¹H NMR (DMSO-d₆, 400 MHz) |
| Methyl 3-amino-1H-indazole-7-carboxylate | Off-white solid | 65-75% | >200 | δ 13.0 (br s, 1H, NH), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 7.0-7.2 (t, 1H, Ar-H), 5.8 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) |
Conclusion and Future Outlook
This compound is a building block with immense, largely untapped potential. The protocols detailed herein provide a clear and reproducible pathway for its synthesis and its conversion into highly valuable 3-amino-1H-indazole-7-carboxylates. The strategic placement of its functional groups allows for efficient and chemoselective transformations, embodying the principles of modern synthetic design.
Further exploration of this molecule is warranted. For instance, adapting reductive cyclization conditions, such as those using DiBAL-H, could potentially lead to isoquinolinone scaffolds, although this remains an area for investigation. The ester and amino functionalities of the final indazole product serve as versatile handles for library synthesis in drug discovery programs. We encourage researchers to utilize these protocols as a foundation for developing novel therapeutics and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-cyano-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-cyano-3-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield and purity of this important chemical intermediate. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and established method for synthesizing this compound is through a Sandmeyer reaction.[1][2] This process involves two primary stages:
-
Diazotization: The starting material, Methyl 2-amino-3-nitrobenzoate, is converted into a diazonium salt by reacting it with a nitrous acid source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).[3]
-
Cyanation: The resulting diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide, to replace the diazonium group with a cyano group, yielding the final product.[1]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to several critical factors throughout the process. The primary areas to investigate are:
-
Incomplete Diazotization: The formation of the diazonium salt is a crucial step. If this reaction is incomplete, the unreacted starting material will not proceed to the final product, thus lowering the overall yield.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[4] Premature decomposition of the diazonium intermediate before the addition of the cyanide source is a common cause of yield loss.
-
Suboptimal Cyanation Conditions: The efficiency of the Sandmeyer reaction is highly dependent on factors such as the temperature, pH, and the quality of the copper(I) cyanide.
-
Side Reactions: Several competing reactions can occur, leading to the formation of unwanted byproducts and a reduction in the desired product's yield.
Troubleshooting Guide
This section provides a more detailed breakdown of common issues and their solutions, organized by the stage of the reaction.
Part 1: The Diazotization Step
Issue 1: Incomplete Formation of the Diazonium Salt
-
Symptom: You observe a significant amount of the starting material, Methyl 2-amino-3-nitrobenzoate, in your crude product analysis (e.g., by TLC or HPLC).
-
Causality: The diazotization reaction is sensitive to temperature and the stoichiometry of the reagents. The presence of the electron-withdrawing nitro group on the aromatic ring can also influence the reactivity of the amino group.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use of an ice-salt bath can be more effective than an ice-water bath in maintaining this low temperature.
-
Slow and Controlled Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid. This prevents localized increases in temperature and ensures a steady reaction rate.
-
Ensure Sufficient Acid: A sufficient excess of strong acid is necessary to both protonate the amine and to generate nitrous acid from sodium nitrite. Typically, 2.5 to 3 equivalents of acid are recommended.
-
Check for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid, suggesting that the diazotization is complete.
-
Issue 2: Premature Decomposition of the Diazonium Salt
-
Symptom: You notice significant gas evolution (nitrogen) from the reaction mixture before the addition of the copper(I) cyanide. The reaction mixture may also darken, indicating the formation of phenolic byproducts.
-
Causality: The diazonium salt of Methyl 2-amino-3-nitrobenzoate is susceptible to decomposition, especially at temperatures above 5 °C. The electron-withdrawing nitro group can further destabilize the diazonium salt.
-
Solutions:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath until it is ready to be used.
-
Avoid Exposure to Light: In some cases, diazonium salts can be light-sensitive. Conducting the reaction in a flask wrapped in aluminum foil can be beneficial.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3-nitrobenzoate (Starting Material)
A common method for the preparation of the starting material involves the nitration of methyl 2-aminobenzoate. However, a more regioselective synthesis starts from 3-nitrophthalic acid.
Step-by-Step Methodology:
-
Esterification: A solution of 3-nitrophthalic acid in methanol with a catalytic amount of sulfuric acid is refluxed to selectively form the methyl ester at the less sterically hindered carboxylic acid group.
-
Hofmann Rearrangement: The resulting monoester is then subjected to a Hofmann rearrangement using sodium hypobromite or a similar reagent to convert the amide (formed in situ from the carboxylic acid) to the primary amine.
-
Purification: The crude Methyl 2-amino-3-nitrobenzoate can be purified by recrystallization from a suitable solvent like ethanol or methanol.
| Reagent | Molar Ratio | Key Considerations |
| 3-Nitrophthalic Acid | 1.0 | Starting material. |
| Methanol | Excess | Serves as both reactant and solvent. |
| Sulfuric Acid | Catalytic | Acid catalyst for esterification. |
| Sodium Hydroxide | 2.0 | For the Hofmann rearrangement. |
| Bromine | 1.0 | For the Hofmann rearrangement. |
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water, and cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate.
-
Troubleshooting Guide (Continued)
Part 2: The Cyanation Step
Issue 3: Low Conversion During Cyanation
-
Symptom: Significant amounts of byproducts, such as the corresponding phenol (from reaction with water) or chloro-derivative (from the hydrochloric acid used in diazotization), are observed.
-
Causality: The cyanation reaction competes with other nucleophilic substitution reactions. The quality of the copper(I) cyanide and the reaction conditions are critical.
-
Solutions:
-
Use High-Quality Copper(I) Cyanide: Ensure that the copper(I) cyanide is fresh and has not been oxidized to copper(II). Old or impure CuCN can lead to lower yields.
-
Maintain an Appropriate pH: The pH of the reaction mixture should be controlled. A slightly acidic to neutral pH is generally preferred for the Sandmeyer cyanation.
-
Optimize Reaction Temperature: While the initial addition should be done at low temperature, a gentle warming is often necessary to drive the reaction to completion. The optimal temperature should be determined experimentally, but typically ranges from room temperature to 60 °C.[2]
-
Issue 4: Hydrolysis of the Methyl Ester Group
-
Symptom: The final product is contaminated with 2-cyano-3-nitrobenzoic acid.
-
Causality: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or work-up.[5]
-
Solutions:
-
Avoid Strong Basic Conditions: During the work-up, avoid washing with strong basic solutions. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize the contact time.
-
Control Acidity during Diazotization: While a strong acid is necessary for diazotization, using a large excess for a prolonged period at elevated temperatures can promote ester hydrolysis.
-
Purification: The carboxylic acid byproduct can usually be removed by column chromatography or by an acidic/basic extraction during the work-up.
-
Visualization of the Synthetic Pathway
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Nitration of Methyl 2-Cyanobenzoate
Welcome to the technical support guide for the nitration of methyl 2-cyanobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during your experiments. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot effectively and optimize your synthetic outcomes.
Understanding the Core Reaction: Directing Effects in Play
The nitration of methyl 2-cyanobenzoate is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the electronic properties of the existing substituents. The starting material possesses two electron-withdrawing groups (EWGs): a cyano group (-CN) and a methyl ester group (-COOCH₃). Both are meta-directing and deactivating.[1][2] This means they slow down the rate of electrophilic attack on the benzene ring compared to benzene itself and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to themselves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the nitration of methyl 2-cyanobenzoate, providing explanations and actionable solutions.
FAQ 1: Low Yield of the Desired Mononitrated Product
Question: I am getting a very low yield of my target compound, methyl 2-cyano-5-nitrobenzoate. What are the likely causes and how can I improve it?
Answer:
Low yields in this nitration can stem from several factors, often related to reaction conditions and the purity of starting materials.
Possible Causes & Solutions:
-
Incomplete Reaction: The deactivating nature of the two electron-withdrawing groups on the starting material can make the reaction sluggish.
-
Troubleshooting: Ensure your reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, you may need to extend the reaction duration. However, be cautious as prolonged reaction times can increase the likelihood of side reactions.
-
-
Suboptimal Temperature Control: This reaction is highly exothermic.[1][3] Poor temperature control can lead to a host of problems.
-
Impure Starting Materials: The presence of impurities in your methyl 2-cyanobenzoate or acids can interfere with the reaction.
-
Troubleshooting: Ensure your methyl 2-cyanobenzoate is pure. If necessary, purify it by recrystallization or distillation before use. Use high-purity, concentrated nitric and sulfuric acids.
-
FAQ 2: Formation of Dinitrated Byproducts
Question: My product analysis shows the presence of a significant amount of dinitrated species. How can I prevent this?
Answer:
The formation of dinitrated products, such as methyl 2-cyano-3,5-dinitrobenzoate, occurs when the initial mononitrated product undergoes a second nitration. While the presence of three electron-withdrawing groups makes the second nitration less favorable, it can still occur under harsh conditions.
Key Control Parameters:
| Parameter | Recommendation to Minimize Dinitration | Rationale |
| Temperature | Strictly maintain below 10°C, ideally 0-5°C.[3][6] | Higher temperatures provide the activation energy for the less favorable second nitration to occur.[6] |
| Nitrating Agent Stoichiometry | Use a slight excess, but avoid a large excess of nitric acid. | A large excess of the nitronium ion electrophile increases the probability of a second substitution reaction. |
| Reaction Time | Monitor the reaction by TLC and quench it as soon as the starting material is consumed. | Extended reaction times increase the exposure of the mononitrated product to the nitrating conditions. |
Troubleshooting Workflow for Dinitration:
Caption: Troubleshooting workflow for minimizing dinitration.
FAQ 3: Hydrolysis of the Ester or Cyano Group
Question: I've noticed the formation of carboxylic acid or amide impurities in my product mixture. What is causing this hydrolysis?
Answer:
The strong acidic conditions of the nitration reaction can lead to the hydrolysis of the methyl ester and, to a lesser extent, the cyano group.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-cyano-5-nitrobenzoic acid). This is more likely to occur if the reaction mixture is warmed or if the work-up procedure involves prolonged exposure to acidic aqueous conditions.
-
Cyano Group Hydrolysis: While more resistant to hydrolysis than the ester under these conditions, the cyano group can be partially hydrolyzed to a primary amide.
-
Prevention: Adhering to controlled temperature and reaction time for the primary nitration reaction is the best preventative measure.
-
FAQ 4: Unexpected Isomer Formation
Question: My analysis indicates the presence of isomers other than the expected methyl 2-cyano-5-nitrobenzoate. Why is this happening?
Answer:
While the directing effects of the cyano and ester groups strongly favor nitration at the C-5 position (meta to both), small amounts of other isomers can form.
-
Methyl 2-cyano-3-nitrobenzoate: Formation of this isomer is electronically disfavored due to the position being ortho to one EWG and meta to the other. Its presence usually suggests that the reaction conditions were too harsh, particularly excessive temperature, which can overcome the strong directing effects.
-
Methyl 2-cyano-4-nitrobenzoate or -6-nitrobenzoate: These isomers are generally not formed in any significant quantity due to the strong meta-directing nature of the substituents. Their presence might indicate an issue with the identity or purity of the starting material.
Verifying Regioselectivity:
The identity of the major product and any isomeric impurities can be confirmed using spectroscopic methods:
-
¹H NMR: The substitution pattern on the benzene ring will give rise to a characteristic splitting pattern. For the desired 5-nitro product, you would expect to see three distinct aromatic protons.
-
¹³C NMR: The number of signals in the aromatic region can help distinguish between different isomers.[8]
Experimental Protocol: Nitration of Methyl 2-Cyanobenzoate
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Methyl 2-cyanobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Methanol or Ethanol for recrystallization
Procedure:
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, add methyl 2-cyanobenzoate.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add concentrated sulfuric acid while stirring, ensuring the temperature remains below 10°C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, cool both concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Very slowly, add the sulfuric acid to the nitric acid with gentle swirling.[2] This mixture should be prepared fresh and kept cold.
-
-
Nitration Reaction:
-
Add the cold nitrating mixture dropwise to the stirred solution of methyl 2-cyanobenzoate over a period of 15-30 minutes.
-
Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[2][4]
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 30-60 minutes. Monitor by TLC.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.[2] A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[9]
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Reaction Mechanism Overview:
Caption: General mechanism for the electrophilic aromatic nitration.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. aiinmr.com [aiinmr.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 2-cyano-3-nitrobenzoate
Welcome to the technical support guide for the purification of Methyl 2-cyano-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on recrystallization techniques. As Senior Application Scientists, we have structured this guide to address common challenges and provide solutions grounded in established chemical principles.
Section 1: Physicochemical Properties and Compound Profile
Understanding the physicochemical properties of this compound is the foundation for developing a robust purification strategy. While specific experimental data for this compound is not widely published, we can infer key characteristics from its structure and closely related analogs.
The molecule possesses several polar functional groups (cyano, nitro, ester) attached to a nonpolar aromatic ring. This dual nature is critical for selecting an appropriate recrystallization solvent.
Table 1: Physicochemical Data for this compound and Analogs
| Property | This compound | Data for Structural Analogs |
| CAS Number | 77326-46-6[1][2] | Methyl 2-methyl-3-nitrobenzoate: 59382-59-1[3][4] Methyl 3-nitrobenzoate: 618-95-1[5][6][7][8] |
| Molecular Formula | C₉H₆N₂O₄ | Methyl 2-methyl-3-nitrobenzoate: C₉H₉NO₄[3][4] Methyl 3-nitrobenzoate: C₈H₇NO₄[5][7] |
| Molecular Weight | 206.16 g/mol | Methyl 2-methyl-3-nitrobenzoate: 195.17 g/mol [3][4] Methyl 3-nitrobenzoate: 181.15 g/mol [5][7] |
| Appearance | Not specified (likely a pale yellow or off-white solid) | Methyl 2-methyl-3-nitrobenzoate: White powder[3] Methyl 3-nitrobenzoate: Beige crystalline powder[6][8] |
| Melting Point | Data not readily available. Must be determined experimentally. | Methyl 2-methyl-3-nitrobenzoate: 62-65 °C[3] Methyl 3-nitrobenzoate: 78-80 °C[8] |
| Solubility Profile | Data not readily available. Likely has low solubility in water and higher solubility in polar organic solvents. | Methyl 3-nitrobenzoate: Insoluble in water; slightly soluble in ethanol, ether, and methanol[8]. |
Expert Insight: The presence of the electron-withdrawing cyano group in place of a methyl group suggests that the melting point of this compound may differ from its analogs. The first step in any purification process should be the experimental determination of the crude material's melting range to benchmark purity improvement.
Section 2: The Recrystallization Workflow: Protocols and Best Practices
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[9] An ideal solvent will dissolve the target compound completely when hot but only sparingly when cold, leaving impurities behind in the solution (mother liquor).
2.1: General Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
2.2: Protocol for Optimal Solvent Selection
The success of a recrystallization hinges on the choice of solvent. A preliminary screening on a small scale is essential.
Objective: To identify a solvent or solvent pair that dissolves this compound when hot but not when cold.
Procedure:
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone) dropwise, starting with ~0.5 mL.
-
Agitate the tubes at room temperature. A suitable solvent should not dissolve the compound completely at this stage. Discard any solvents that fully dissolve the sample.
-
Gently heat the remaining tubes in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
For Mixed Solvents (e.g., Ethanol/Water):
-
Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol).
-
Add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool as described above. Ethanol/water mixtures are often effective for purifying nitrobenzoate compounds.[10]
2.3: Standard Recrystallization Protocol
Objective: To purify crude this compound.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (determined from the screening protocol) and a boiling chip. Heat the mixture on a hot plate, swirling gently. Add just enough hot solvent to completely dissolve the solid. Using the absolute minimum volume is key to maximizing yield.[11]
-
Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a low-temperature oven (well below the compound's melting point). Confirm dryness by weighing the product to a constant mass.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a very common issue that typically points to one of two causes: using too much solvent or the formation of a supersaturated solution.
-
Cause 1: Excessive Solvent: If too much solvent was added during the dissolution step, the solution may not be saturated enough for crystals to form even when cold.
-
Solution: Gently heat the solution to boil off some of the solvent (perform this in a fume hood). Reduce the volume by 20-30% and attempt the cooling process again.
-
-
Cause 2: Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature. The crystals need a point of nucleation to begin forming.
-
Solution 1 (Scratch Method): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed" provides a template for other crystals to grow upon.
-
Q2: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture. An oil is undesirable because it tends to trap impurities.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.
-
Solution 2: Change your solvent system. Select a solvent with a lower boiling point or adjust the ratio of your mixed-solvent system.
-
Solution 3: If the issue persists, the crude material may be too impure. Consider a preliminary purification step (like passing through a short silica plug) before attempting recrystallization again.
Q3: My final yield of pure crystals is very low. What went wrong?
A3: A low yield can result from several procedural errors throughout the process.
-
Cause 1: Using too much solvent. This is the most frequent cause. The more solvent used, the more product will remain dissolved in the mother liquor after cooling.[11]
-
Cause 2: Premature crystallization. If the product crystallizes in the filter paper during hot filtration, it will be lost. Ensure the funnel and receiving flask are sufficiently pre-heated.
-
Cause 3: Excessive washing. Washing the final crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Cause 4: Incomplete crystallization. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.
Q4: The final crystals are still colored. How can I get a pure white/colorless product?
A4: If your product has a persistent color (e.g., yellow or brown), it is likely due to highly colored, polar impurities.
-
Solution: Use activated charcoal (or Norit). After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of charcoal (a tiny spatula tip is usually enough). Swirl and bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and proceed with the recrystallization. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Troubleshooting Decision Diagram
Caption: Decision-making flowchart for common recrystallization issues.
Section 4: Safety Precautions
-
Compound Handling: While specific hazard data for this compound is limited, related nitroaromatic and cyano compounds can be irritants and toxic. Always handle the chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Solvent Safety: The organic solvents used for recrystallization (e.g., ethanol, methanol, acetone) are often flammable.[10] Never heat them with an open flame; use a steam bath, water bath, or heating mantle. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Pressure: Never heat a closed system. Ensure your recrystallization flask is covered with a watch glass or loosely stoppered to allow for pressure release.
References
- 1. parchem.com [parchem.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Overcoming regioselectivity issues in "Methyl 2-cyano-3-nitrobenzoate" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 2-cyano-3-nitrobenzoate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, particularly those related to regioselectivity. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure your success in the laboratory.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic yet persistent challenge in synthetic organic chemistry: controlling the position of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, methyl 2-cyanobenzoate, possesses two electron-withdrawing groups, a cyano (-CN) group and a methyl ester (-COOCH₃) group. Both groups are deactivating and meta-directing.[1] This creates a complex scenario where the incoming nitro group (-NO₂) can potentially add to several positions, leading to a mixture of isomers and complicating purification.
This guide will dissect the underlying principles governing this reaction, provide actionable troubleshooting strategies to maximize the yield of the desired 2-cyano-3-nitro isomer, and offer alternative synthetic routes to circumvent these regioselectivity issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the nitration of methyl 2-cyanobenzoate.
Problem 1: Low Yield of the Desired Product and Formation of Multiple Isomers
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a complex mixture of isomers, with the desired this compound being a minor component.
-
Observed products may include methyl 2-cyano-5-nitrobenzoate, methyl 2-cyano-4-nitrobenzoate, and methyl 2-cyano-6-nitrobenzoate.
Probable Causes:
-
Conflicting Directing Effects: The cyano and methyl ester groups are both meta-directors.[2][1] Nitration of methyl 2-cyanobenzoate is therefore directed to the positions meta to both substituents. This leads to the formation of multiple products.
-
Reaction Temperature: Nitration reactions are highly exothermic.[3][4][5] Poor temperature control can lead to increased side reactions and the formation of undesired dinitro products.
-
Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[4][6][7] An improper ratio can affect the reaction rate and selectivity.
Solutions:
-
Strict Temperature Control:
-
Optimized Nitrating Mixture:
-
Alternative Nitrating Agents:
-
For more controlled nitration, consider using nitronium tetrafluoroborate (NO₂BF₄).[3] This reagent is a stable source of the nitronium ion and can sometimes offer improved regioselectivity, although it is more expensive.
-
Problem 2: Difficulty in Separating the Desired Isomer
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Overlapping signals in ¹H NMR spectra, making quantification difficult.
-
Fractional crystallization yields impure product.
Probable Causes:
-
Similar Physicochemical Properties: Positional isomers often have very similar polarities, boiling points, and solubilities, making their separation challenging.[11][12]
Solutions:
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Fractional Crystallization with Solvent Screening:
-
While challenging, fractional crystallization can be effective. Experiment with a variety of solvents or solvent mixtures to exploit small differences in solubility between the isomers. Cold methanol has been used to wash crude methyl m-nitrobenzoate to remove impurities.[8]
-
FAQ: Synthesis of this compound
Q1: Why is the nitration of methyl 2-cyanobenzoate not a preferred method for synthesizing this compound?
A1: The primary reason is the lack of regiocontrol. Both the cyano and methyl ester groups are meta-directors, leading to a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product.
Q2: What are more reliable synthetic routes to obtain pure this compound?
A2: Alternative strategies that offer better regioselectivity are generally preferred. Two common approaches are:
-
Sandmeyer Reaction: This route starts from a precursor where the desired substitution pattern is already established. For example, starting with 2-amino-3-nitrobenzoic acid, the amino group can be converted to a diazonium salt and then displaced by a cyano group using a copper(I) cyanide catalyst.[14][15]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a suitable leaving group (e.g., a halogen) by a nucleophile. For instance, starting with a compound like methyl 2-chloro-3-nitrobenzoate, the chloro group can be substituted by a cyanide ion. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack.[16][17][18]
Q3: How can I confirm the regiochemistry of my final product?
A3: A combination of spectroscopic techniques is essential:
-
¹H NMR and ¹³C NMR: The substitution pattern on the aromatic ring will give rise to a unique set of chemical shifts and coupling constants for the aromatic protons and carbons.[19]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can show through-space correlations between protons, helping to definitively establish their relative positions on the ring.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous structural confirmation.
Q4: What are the key safety precautions for nitration reactions?
A4: Nitration reactions are potentially hazardous and must be performed with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[10]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Controlled Addition: Add reagents slowly and control the temperature to prevent a runaway reaction.
-
Quenching: Quench the reaction by pouring it onto ice to dissipate heat and precipitate the product.[8][20]
Experimental Protocols
Protocol 1: Nitration of Methyl Benzoate (Illustrative Example of a Regioselective Nitration)
This protocol for the nitration of methyl benzoate is provided to illustrate a more regioselective nitration, as the methyl ester group is a meta-director.[10]
-
In a flask, cool 2.0 g of methyl benzoate in an ice-water bath.
-
Slowly add 4 cm³ of concentrated sulfuric acid with swirling.
-
In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature does not exceed 6°C.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for 15 minutes.
-
Pour the reaction mixture onto crushed ice and stir until the ice melts and the product solidifies.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.
Protocol 2: General Procedure for Isomer Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
Flow Rate: 1.0 mL/min.[11]
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[11]
-
Injection Volume: 10 µL.[11]
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the different isomers by comparing their retention times with those of authenticated standards, if available. The peak area can be used to determine the relative percentage of each isomer.[11]
Data Presentation
Table 1: Directing Effects of Substituents in Electrophilic Nitration
| Substituent | Activating/Deactivating | Ortho/Para/Meta Director |
| -CN | Deactivating | Meta |
| -COOCH₃ | Deactivating | Meta |
| -NO₂ | Deactivating | Meta |
| -OH | Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Source: Data compiled from various organic chemistry resources.[1]
Visualizations
Caption: The challenge of regioselectivity in the nitration of methyl 2-cyanobenzoate.
Caption: A workflow for troubleshooting regioselectivity and separation issues.
References
- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. aiinmr.com [aiinmr.com]
- 20. southalabama.edu [southalabama.edu]
Technical Support Center: Methyl 2-cyano-3-nitrobenzoate Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 2-cyano-3-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of this compound. As Senior Application Scientists, we understand the nuances of experimental work and aim to provide you with the causal explanations behind observed phenomena and actionable protocols to ensure the integrity of your research.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific issues you may encounter during your experiments involving this compound.
Question 1: My reaction is showing a lower than expected yield of the desired product, and I've isolated a byproduct identified as 2-cyano-3-nitrobenzoic acid. What is happening and how can I prevent this?
Answer:
The presence of 2-cyano-3-nitrobenzoic acid is a clear indication of ester hydrolysis. The methyl ester group of this compound is susceptible to cleavage under both acidic and basic conditions, reacting with any available water to form the corresponding carboxylic acid and methanol.
Causality:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and methanol. Acidic workup then protonates the carboxylate to yield the carboxylic acid.
Preventative Measures & Protocol Adjustments:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Non-Nucleophilic Bases: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base, such as proton sponge or 2,6-di-tert-butylpyridine, to minimize direct attack on the ester.
-
Control of Reaction pH: If your reaction generates acidic or basic byproducts, consider using a buffer system to maintain a neutral pH.
-
Temperature Control: While hydrolysis can occur at room temperature, the rate increases with temperature. If your primary reaction allows, conduct it at a lower temperature to minimize this side reaction.
Experimental Protocol: Drying of Solvents
-
For Ethereal Solvents (e.g., THF, Diethyl Ether): Distill from sodium/benzophenone ketyl under an inert atmosphere.
-
For Halogenated Solvents (e.g., Dichloromethane, Chloroform): Distill from calcium hydride (CaH₂) under an inert atmosphere.
-
For Aprotic Polar Solvents (e.g., DMF, DMSO): Dry over activated molecular sieves (4 Å) for at least 24 hours prior to use.
Question 2: During purification by heating under vacuum, I'm observing gas evolution and the formation of what appears to be 2-cyanonitrobenzene. What is the cause of this decomposition?
Answer:
The observation of gas evolution (carbon dioxide) and the formation of 2-cyanonitrobenzene strongly suggests that your sample of this compound was first hydrolyzed to 2-cyano-3-nitrobenzoic acid, which then underwent thermal decarboxylation.
Causality:
Nitrobenzoic acids are known to undergo thermal decarboxylation at elevated temperatures. The presence of an ortho-nitro group can facilitate this process, often allowing it to occur at lower temperatures compared to its meta and para isomers. The electron-withdrawing nature of both the nitro and cyano groups can influence the stability of the aromatic ring and the C-C bond to the carboxyl group.
Troubleshooting & Mitigation:
-
Avoid High Temperatures: If possible, purify your compound using methods that do not require high temperatures, such as column chromatography at room temperature or recrystallization from an appropriate solvent system at a lower boiling point.
-
Check for Acidity: Before any thermal processing, test a small sample of your material for acidity. If it is acidic, it indicates the presence of the carboxylic acid, and heating should be avoided.
-
Neutralization Prior to Concentration: If your workup involves an acidic extraction, ensure the organic layer is thoroughly washed with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any traces of the carboxylic acid before solvent removal under heat.
Data Summary: Decarboxylation Temperatures of Nitrobenzoic Acids
| Compound | Decarboxylation Temperature (°C) | Reference |
| 2-Nitrobenzoic acid | ~180-210 | [1][2] |
| 3-Nitrobenzoic acid | > 238 | [2] |
| 4-Nitrobenzoic acid | > 240 | [2] |
Note: The presence of the ortho-cyano group in your molecule may influence the exact decarboxylation temperature.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A: Yes, nitroaromatic compounds can be sensitive to ultraviolet (UV) light. Photodegradation can occur, leading to the formation of various byproducts. It is recommended to store the compound in an amber vial or in the dark to minimize exposure to light, especially when in solution.
Q2: Can the cyano group participate in any decomposition pathways?
Q3: What is the expected thermal stability of pure this compound?
A: In its pure, unhydrolyzed form, this compound is expected to be relatively stable at temperatures below its melting point. However, as with many nitroaromatic compounds, decomposition can be expected at elevated temperatures. The primary concern for thermal decomposition is often preceded by hydrolysis to the corresponding carboxylic acid, which is more prone to decarboxylation.
Visualizing Decomposition Pathways
Diagram 1: Hydrolysis and Decarboxylation of this compound
Caption: Primary decomposition pathway involving hydrolysis followed by thermal decarboxylation.
Diagram 2: Potential Side Reactions
Caption: Potential alternative decomposition pathways under specific conditions.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 2-cyano-3-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-3-nitrobenzoate. We will address common challenges, provide detailed troubleshooting protocols, and explain the critical scientific principles behind each step to ensure a successful and scalable reaction.
Synthesis Overview and Core Principles
The synthesis of this compound from its corresponding aniline precursor, Methyl 2-amino-3-nitrobenzoate, is primarily achieved through the Sandmeyer reaction. This classic and powerful transformation involves two critical stages:
-
Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
-
Copper-Catalyzed Cyanation: The subsequent displacement of the diazonium group (-N₂⁺) with a cyano group (-CN) using a copper(I) cyanide catalyst.[1][2][3]
The diazonium salt intermediate is highly unstable and potentially explosive when isolated; therefore, it is generated at low temperatures and used immediately in the subsequent step.[4][5]
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the diazotization step?
The aryl diazonium salt formed during diazotization is thermally unstable.[5] Above 5°C, it can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired side products, primarily phenols from reaction with water. This decomposition not only drastically reduces the yield but can also lead to the formation of dark, tarry substances that complicate purification.[6] On a larger scale, rapid decomposition can cause a dangerous pressure buildup in the reactor.[4]
Q2: What are the key safety precautions when handling diazonium salts and cyanides?
Diazonium Salts:
-
Temperature: Always maintain the temperature between 0-5°C.[5][6]
-
Isolation: Never attempt to isolate the diazonium salt in a dry state, as it can be explosive upon shock or heating.[4] The reaction should be performed as a one-pot or two-step process where the salt is used immediately in situ.
Cyanides (e.g., CuCN, NaCN):
-
Toxicity: Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7]
-
Handling: Always handle solid cyanides and their solutions in a properly functioning chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves is recommended.[7][8]
-
Acid Incompatibility: Never allow cyanide salts to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[7][9] Ensure all glassware is free of acid residue before use with cyanides.
Q3: My copper(I) cyanide has a greenish tint. Can I still use it?
A greenish tint on copper(I) cyanide (CuCN) indicates partial oxidation to copper(II) species. While the Sandmeyer reaction is catalyzed by copper(I), the presence of copper(II) can reduce the catalytic efficiency and may lead to lower yields.[1] For best results, use fresh, high-quality CuCN that appears as a white or off-white powder. If the quality is suspect, it is advisable to source a fresh batch to ensure reproducibility, especially during scale-up.
Q4: What are the most common side products and how can they be minimized?
| Side Product | Formation Mechanism | Prevention Strategy |
| Methyl 3-nitro-2-hydroxybenzoate (Phenol) | Decomposition of the diazonium salt, where water acts as a nucleophile.[6] | Strictly maintain the reaction temperature at 0-5°C during diazotization and addition to the cyanide solution. Use the diazonium salt immediately after formation.[5] |
| Biaryl Compounds | Radical coupling of the aryl radical intermediate formed during the Sandmeyer reaction.[1][2] | Ensure efficient trapping of the aryl radical by the copper cyanide complex. This is achieved by maintaining an adequate concentration of the CuCN catalyst. |
| Azo Compounds | Coupling of the diazonium salt with the unreacted starting amine. | Ensure a sufficient excess of acid (typically 2.5-3 equivalents) is used during diazotization. This protonates the unreacted amine, deactivating it towards electrophilic attack by the diazonium salt.[5] |
Detailed Experimental Protocol
This protocol describes the synthesis on a 25-gram scale starting from Methyl 2-amino-3-nitrobenzoate.
Reagents and Materials
| Reagent | M. Wt. ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 2-amino-3-nitrobenzoate | 196.16 | 25.0 g | 0.127 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 35 mL | 0.424 | 3.3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 9.7 g | 0.141 | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 13.7 g | 0.153 | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 7.5 g | 0.153 | 1.2 |
| Toluene | - | 200 mL | - | - |
| Deionized Water | - | ~500 mL | - | - |
| Saturated Sodium Bicarbonate | - | ~100 mL | - | - |
| Brine | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | - |
Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 2-amino-3-nitrobenzoate (25.0 g).
-
Add deionized water (100 mL) and concentrated HCl (35 mL). Stir the resulting slurry.
-
Cool the mixture to 0°C using an ice-salt bath. The mixture should become a fine, stirrable slurry.
-
In a separate beaker, dissolve sodium nitrite (9.7 g) in deionized water (40 mL) and cool the solution to 0°C.
-
Slowly add the cold sodium nitrite solution dropwise to the amine slurry over 30-45 minutes.
-
Causality Check: The rate of addition is critical. A fast addition can cause a temperature spike, leading to diazonium salt decomposition.[5] Maintain the internal temperature strictly between 0-5°C throughout the addition.
-
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5°C.
-
Verification Step: Test for the presence of excess nitrous acid by touching the reaction mixture with a glass rod and then touching the rod to starch-iodide paper. A persistent blue-black color indicates that diazotization is complete.[5][6] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Step 2: Sandmeyer Cyanation
-
SAFETY FIRST: Perform this step in a well-ventilated fume hood. Have a quench solution (e.g., alkaline ferrous sulfate or 10% bleach) ready for any cyanide spills.[8]
-
In a separate 2 L flask, dissolve copper(I) cyanide (13.7 g) and sodium cyanide (7.5 g) in deionized water (150 mL).
-
Scientist's Note: Using an equimolar mixture of CuCN and NaCN forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.
-
-
Warm this cyanide solution to 65°C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution via a dropping funnel over approximately 1 hour.
-
Observation: Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence and maintain the reaction temperature between 65-70°C.
-
-
Once the addition is complete, heat the reaction mixture to 80°C and stir for an additional 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with toluene (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low product yield.
Q: My reaction produced a dark, oily tar instead of a solid product. What is the most likely cause?
The formation of dark, polymeric, or tar-like substances is a classic sign of diazonium salt decomposition.[6] This is almost always caused by the reaction temperature exceeding the 0-5°C range during the diazotization or the addition to the copper cyanide solution. The resulting aryl radicals and carbocations can undergo a variety of uncontrolled side reactions. To fix this, ensure your cooling bath is robust, monitor the internal reaction temperature vigilantly, and add reagents slowly to prevent exothermic spikes, especially during scale-up.[4]
Q: The starch-iodide test was negative even after adding the full equivalent of sodium nitrite. What should I do?
A negative test indicates that there is no excess nitrous acid, which means either the sodium nitrite has degraded or the starting amine was not fully consumed. The solution is to add a small additional portion (e.g., 0.05 equivalents) of the cold sodium nitrite solution and re-test. Repeat until a faint but persistent blue color is observed on the test paper. This ensures all the primary amine has been converted to the diazonium salt, maximizing the potential yield.[6]
Q: During scale-up, I'm having trouble keeping the diazotization cool. What are my options?
Managing the exotherm of diazotization is a common scale-up challenge. Instead of relying solely on an ice bath, which has limited surface area for heat exchange, consider the following:
-
Jacketed Reactor: Use a reactor with a cooling jacket connected to a circulating chiller for more efficient and uniform temperature control.
-
Slow Sub-surface Addition: Add the sodium nitrite solution below the surface of the reaction mixture to improve dispersion and minimize localized heating.
-
Dilution: While it can impact throughput, increasing the amount of solvent can help absorb the heat of reaction. A balance must be struck between thermal control and reaction concentration.[4]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. uwindsor.ca [uwindsor.ca]
Troubleshooting failed reactions involving "Methyl 2-cyano-3-nitrobenzoate"
Starting the Research Process
My initial phase involves deep dives into the chemical properties of Methyl 2-cyano-3-nitrobenzoate. I'm focusing on its reactivity profile, common reactions, synthesis methods, and stability characteristics. I'm also exploring potential side products and potential hazards. I'm aiming for a holistic understanding to inform further analysis.
Expanding the Search Parameters
I'm now expanding my search to include documented challenges and troubleshooting strategies related to this compound. I'm also actively seeking established protocols and optimal reaction conditions. My focus is evolving to encompass general organic chemistry principles for functional groups. I'm building out a foundation to structure the technical support center as a Q&A format.
Refining Search Strategies
I'm now expanding my search parameters, including advanced operators, to improve the precision of results for this compound. I'm focusing on reactivity studies, synthetic routes, and documented issues. I'm refining the Q&A structure, organizing it from basic questions to complex troubleshooting steps. My focus is on building a comprehensive framework.
Technical Support Center: Optimizing Derivatization of Methyl 2-cyano-3-nitrobenzoate
Welcome to the technical support center for the derivatization of Methyl 2-cyano-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its chemical transformations and optimize your reaction conditions for success.
Introduction: The Role of this compound in Synthesis
This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, particularly those with applications in pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a cyano group, and a methyl ester, provides multiple reaction sites for derivatization. The primary transformations often involve the reduction of the nitro group to an amine, nucleophilic substitution, or hydrolysis of the ester or cyano groups. Achieving high yields and purity in these reactions requires a nuanced understanding of the interplay between reagents, catalysts, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary derivatization pathways for this molecule are:
-
Reduction of the Nitro Group: This is a crucial step to introduce an amino group, which is a versatile functional handle for further modifications. Common methods include catalytic hydrogenation and metal-acid reductions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and cyano groups activate the aromatic ring for nucleophilic attack, allowing for the displacement of a suitable leaving group or, in some cases, the nitro group itself.[2][3][4]
-
Hydrolysis of the Methyl Ester and/or Cyano Group: These reactions can be performed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively.[5][6][7]
Q2: How do the electron-withdrawing groups influence the reactivity of the aromatic ring?
The nitro (-NO2) and cyano (-CN) groups are strong electron-withdrawing groups. They deactivate the benzene ring towards electrophilic aromatic substitution but, critically, they activate it for nucleophilic aromatic substitution (SNAr).[2][4] This is because they can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions.[3][4]
Q3: What safety precautions should be taken when working with nitroaromatic compounds and reduction reactions?
Hydrogenation of nitroaromatic compounds can be hazardous due to the formation of unstable hydroxylamine intermediates. These can decompose exothermically, leading to a rapid increase in temperature and pressure.[8] It is essential to have efficient cooling and to monitor the reaction temperature closely. When using hydrogen gas, appropriate safety measures for handling a flammable gas under pressure must be in place. Reductions using metals in acid also require care due to the production of hydrogen gas and the use of corrosive acids.[9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Low Yield in the Reduction of the Nitro Group
Q: I am attempting to reduce the nitro group of this compound to an amine, but my yields are consistently low. What could be the issue?
A: Low yields in nitro group reductions can stem from several factors. Let's break down the potential causes and solutions based on the method you are using.
For Catalytic Hydrogenation (e.g., H₂/Pd/C, Pt/C, Raney Nickel):
-
Catalyst Inactivation: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents. The catalyst itself may be old or of poor quality. It's advisable to use a fresh batch of a reputable catalyst.
-
Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient hydrogen pressure, inadequate agitation, or a short reaction time.
-
Solution: Increase the hydrogen pressure (within the safety limits of your equipment). Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: The cyano and ester groups can sometimes be reduced under harsh hydrogenation conditions.
For Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH):
-
Incomplete Reaction: The metal may not be sufficiently activated, or the acid concentration may be too low.
-
Solution: Pre-treating the metal (e.g., washing iron powder with dilute acid) can improve its reactivity. Ensure the correct stoichiometry of the acid is used.
-
-
Product Isolation Issues: The resulting aniline product can form a salt with the acid, making extraction difficult.
-
Solution: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH, NaHCO₃) to free the aniline before extraction. Be aware that with tin-based reagents, this can lead to the formation of gelatinous tin salts, which can complicate workup.[9][11] Using Fe/NH₄Cl under neutral conditions can circumvent this issue.[11]
-
Problem 2: Formation of Impurities During Derivatization
Q: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?
A: The nature of the impurities will depend on the specific reaction you are performing.
-
In Nitro Reduction: Incomplete reduction can lead to nitroso and hydroxylamine intermediates, which can sometimes dimerize to form azo compounds.[9] Over-reduction can affect the cyano or ester groups.
-
Solution: Careful monitoring of the reaction progress and optimization of conditions (catalyst, temperature, pressure, reaction time) are key. Using a selective reducing agent can also help. For instance, catalytic hydrogenation is often more selective than using strong reducing agents like LiAlH₄, which can reduce aromatic nitro compounds to azo products.[10]
-
-
In Nucleophilic Aromatic Substitution (SNAr): If your substrate has a leaving group, you might see byproducts from reaction at unintended sites if the conditions are too harsh.
-
Solution: Ensure your nucleophile is sufficiently reactive to displace the intended leaving group under mild conditions. The choice of solvent is also critical; polar apathetic solvents like DMF or DMSO are often preferred for SNAr reactions.[3]
-
-
During Hydrolysis: If you are trying to selectively hydrolyze the ester, you might also get partial or complete hydrolysis of the cyano group, and vice-versa, especially under harsh acidic or basic conditions.[7]
-
Solution: For selective ester hydrolysis, saponification with one equivalent of base at a controlled temperature is often effective.[5] For nitrile hydrolysis, both acidic and basic conditions can be used, but basic hydrolysis may offer a better chance to stop at the amide stage under milder conditions.[12]
-
Problem 3: Reaction Stalls or Fails to Initiate
Q: My derivatization reaction is not starting or stops before completion. What are the common causes?
A: A stalled reaction can be frustrating, but a systematic approach can help identify the root cause.
-
Reagent Quality: One of the most common culprits is the quality of the reagents.
-
Solution: Ensure all reagents are fresh and of the appropriate grade. For example, in catalytic hydrogenations, the catalyst's activity is paramount.[13] For reactions involving strong bases or organometallics, ensure anhydrous conditions are maintained.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: Double-check your calculations and ensure accurate measurement of all reagents.
-
-
Sub-optimal Temperature: Many reactions have a specific temperature range for optimal performance.
-
Solution: If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if side reactions are an issue, cooling the reaction may be required. For nitration reactions, for example, keeping the temperature low is crucial to prevent the formation of dinitro byproducts.[14][15]
-
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate can be significantly hindered.
-
Solution: Choose a solvent in which all reactants are soluble. Gentle heating or using a co-solvent might be necessary.
-
Experimental Protocols and Data
Optimized Conditions for Nitro Group Reduction
| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | 5% Pd/C | Methanol or Ethanol | Room Temperature | 1-4 atm H₂ | >90% | Good for clean conversions. Monitor for potential dehalogenation if other halogens are present.[10] |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | Room Temperature | 1-4 atm H₂ | >85% | Useful alternative to Pd/C, especially if dehalogenation is a concern.[10] |
| Metal/Acid Reduction | Fe powder / NH₄Cl | Ethanol/Water | Reflux | Atmospheric | >80% | Milder, neutral conditions that avoid harsh acids and difficult workups.[9][11] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | >75% | Effective, but workup can be complicated by tin salts.[9] |
Step-by-Step Protocol: Catalytic Hydrogenation of this compound
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
Visualizing Reaction Workflows
Workflow for Nitro Group Reduction and Subsequent Derivatization
Caption: Key derivatization pathways following nitro group reduction.
Troubleshooting Logic for Low Yield in Catalytic Hydrogenation
Caption: Decision tree for troubleshooting low hydrogenation yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Purification of Crude Methyl 2-cyano-3-nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude "Methyl 2-cyano-3-nitrobenzoate." Drawing on established chemical principles and field-proven insights, this document offers detailed, step-by-step protocols and explains the causality behind experimental choices to ensure the highest degree of scientific integrity and practical success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical, as impurities can lead to side reactions, lower yields, and compromise the quality of the final product. This guide addresses common challenges encountered during the purification of this molecule and provides robust solutions.
Common Impurities and Their Origins
Understanding the potential impurities in your crude product is the first step toward effective purification. The impurity profile is largely dependent on the synthetic route employed. A common route involves the nitration of a precursor like methyl 2-cyanobenzoate.
Potential Impurities:
-
Isomeric Impurities: Nitration of the aromatic ring can lead to the formation of other isomers, such as Methyl 2-cyano-5-nitrobenzoate and Methyl 2-cyano-6-nitrobenzoate.
-
Unreacted Starting Material: Incomplete nitration will leave residual methyl 2-cyanobenzoate in the crude product.
-
Hydrolysis Products: The presence of water under acidic or basic conditions can lead to the hydrolysis of the ester or nitrile functional groups, forming 2-cyano-3-nitrobenzoic acid or methyl 3-nitrobenzamide-2-carboxylate, respectively.
-
Dinitrated Byproducts: Over-nitration can introduce a second nitro group onto the aromatic ring.
-
Residual Acids: Incomplete quenching and washing can leave residual nitric and sulfuric acid.
Troubleshooting and FAQ
This section provides a question-and-answer-based guide to address specific issues you may encounter during your experiments.
Q1: My crude product is an oil and won't solidify. What should I do?
Answer:
This is a common issue, often caused by the presence of impurities that depress the melting point of the desired product.
Causality: The presence of isomeric byproducts, residual solvents, or unreacted starting materials can prevent the crystallization of the target compound.
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a cold, non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce crystallization of the desired product while dissolving some of the impurities.
-
Solvent Removal: Ensure all reaction and workup solvents have been thoroughly removed under reduced pressure.
-
Aqueous Wash: If residual acids are suspected, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize and remove acids. Be cautious of CO₂ evolution. Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
Q2: My recrystallized product has a low melting point and a broad melting range. How can I improve its purity?
Answer:
A low and broad melting point is a clear indicator of impurities. Recrystallization is a powerful technique, but the choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | Methyl 3-nitrobenzoate, a related compound, is soluble in hot ethanol and insoluble in water[1]. This is a good starting point for your compound. |
| Methanol | Another common solvent for recrystallizing nitroaromatic compounds. |
| Isopropanol | Can offer different solubility characteristics compared to ethanol and methanol. |
| Ethyl Acetate/Hexane | A more polar solvent (ethyl acetate) to dissolve the compound, followed by the addition of a non-polar anti-solvent (hexane) to induce crystallization. |
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Dissolve the crude product in a minimum amount of hot ethanol (near boiling).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water dropwise to the hot ethanol solution until you see persistent cloudiness.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Visualization of the Recrystallization Workflow:
Caption: Recrystallization workflow for purification.
Q3: I'm still seeing impurities in my NMR/HPLC after recrystallization. What's the next step?
Answer:
If recrystallization is insufficient, column chromatography is the next logical step for separating compounds with similar polarities.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a good starting point for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.
-
Finding the Right Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the impurities.
-
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Separating positional isomers of nitrobenzoic acids can often be achieved with reversed-phase liquid chromatography[2].
Visualization of the Purification Strategy:
Caption: General purification and analysis workflow.
Purity Assessment
Accurate assessment of purity is crucial. A combination of methods is recommended for a comprehensive evaluation.
| Analytical Method | Principle | Information Provided |
| Melting Point | Determination of the temperature range for solid-to-liquid phase transition. | A sharp melting point close to the literature value (140-142°C) indicates high purity. A broad range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quick assessment of the number of components in a mixture and for monitoring the progress of a reaction or purification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning. | Quantitative assessment of purity and detection of trace impurities. A C18 column with a mobile phase of acetonitrile and acidified water is a good starting point for method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of atomic nuclei. | Structural confirmation of the desired product and identification of impurities with unique proton signals. Quantitative NMR (qNMR) can be used for absolute purity determination. |
References
Analytical challenges in characterizing "Methyl 2-cyano-3-nitrobenzoate"
Answering the analytical challenges in characterizing "Methyl 2-cyano-3-nitrobenzoate," this technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. As a key intermediate in pharmaceutical and agrochemical synthesis, robust analytical characterization of this compound is critical for ensuring quality, safety, and process consistency.[1]
The unique structure of this compound, featuring three adjacent electron-withdrawing groups on an aromatic ring, presents distinct analytical hurdles. These include potential thermal instability, complex chromatographic behavior, and the need for highly specific spectroscopic interpretation. This guide is structured to address these challenges head-on, providing field-proven insights from the perspective of a Senior Application Scientist.
Part 1: General Sample Preparation and Handling
Proper sample handling is the foundation of reliable analysis. The polarity and reactivity of this compound demand careful consideration of solvents and storage conditions to prevent degradation before analysis even begins.
Frequently Asked Questions (FAQs): Sample Prep
Q1: What is the recommended solvent for dissolving this compound for HPLC and spectroscopic analysis?
A1: Acetonitrile is the preferred solvent for initial stock solutions due to its compatibility with reversed-phase HPLC and its transparency in the UV region.[2] For NMR analysis, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable. Always assess the stability of the analyte in the chosen solvent, as prolonged storage, especially in protic solvents like methanol, could potentially lead to ester hydrolysis.
Q2: I'm observing new, small peaks in my chromatogram after my sample solution has been sitting on the autosampler. What's happening?
A2: This likely indicates sample instability in your chosen diluent. The combination of a nitro group and an ester makes the molecule susceptible to degradation. To mitigate this, you should:
-
Prepare samples fresh and analyze them promptly.
-
Use an autosampler with temperature control , setting it to a low temperature (e.g., 4-10 °C) to slow degradation kinetics.[3]
-
Perform a solution stability study: Analyze the sample at regular intervals (e.g., 0, 4, 8, 24 hours) to determine the maximum allowable time from preparation to injection.
Q3: Are there any specific safety precautions for handling this compound?
A3: Yes. This compound is classified as harmful if swallowed (H302). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse technique for purity assessment and quantification. However, the aromatic nature and multiple functional groups of the target molecule can lead to challenging separations.
Experimental Protocol: HPLC Purity Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size. The phenyl phase provides valuable π-π interactions with the analyte's benzene ring, offering unique selectivity for aromatic and nitroaromatic compounds.[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 20 80 17.0 20 80 17.1 60 40 | 20.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in Acetonitrile.
Troubleshooting Guide: HPLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual silanols on the silica backbone can interact with the polar nitro and cyano groups. 2. Column Overload: Injecting too much mass onto the column. | 1. Use a Phenyl column or an end-capped C18 column. Phenyl phases can shield silanols. Also, ensure the mobile phase is slightly acidic (e.g., 0.1% formic acid) to suppress silanol activity. 2. Reduce injection volume or sample concentration. Dilute the sample 10-fold and reinject to see if peak shape improves.[6] |
| Poor Resolution from Impurities | 1. Suboptimal Mobile Phase: The organic/aqueous ratio is not optimized to separate structurally similar impurities (e.g., isomers). 2. Incorrect Column Chemistry: The stationary phase does not provide enough selectivity. | 1. Modify the gradient. A shallower gradient provides more time for closely eluting peaks to separate. 2. Switch column chemistry. If a C18 column fails, try a Phenyl column for π-π interactions or a Cyano (CN) column for dipole-dipole interactions.[4] |
| Retention Time Drift | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of the organic component. 3. Temperature Fluctuations: The ambient temperature around the column is not stable. | 1. Increase equilibration time. Equilibrate the column with at least 10-15 column volumes of the starting mobile phase before the first injection.[7] 2. Prepare fresh mobile phase daily. Ensure solvent lines are properly primed and the pump is functioning correctly.[8] 3. Use a thermostatted column compartment. This is essential for reproducible chromatography.[7] |
| Ghost Peaks | 1. Contamination in Mobile Phase or System. 2. Carryover from Previous Injection: The analyte is highly retained and elutes in a subsequent blank run. | 1. Run a blank gradient with fresh mobile phase. This helps isolate the source of contamination. 2. Incorporate a strong needle wash in the autosampler method (e.g., using Acetonitrile/Water). Add a strong solvent flush at the end of your gradient (e.g., 95% Acetonitrile) to elute any strongly retained compounds.[8] |
Workflow for HPLC Method Development
References
- 1. nbinno.com [nbinno.com]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. waters.com [waters.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Technical Guide to Methyl 2-cyano-3-nitrobenzoate and its Isomeric Landscape for Researchers and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted benzoates, and more specifically nitrobenzoates, represent a class of versatile intermediates. This guide provides an in-depth comparative analysis of Methyl 2-cyano-3-nitrobenzoate , a unique trifunctionalized aromatic compound, and its various nitrobenzoate isomers. By examining their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and utilize these building blocks for their specific applications.
The presence of both a cyano (-CN) and a nitro (-NO₂) group, both potent electron-withdrawing groups, on the benzoate ring dramatically influences its electronic properties and reactivity. The positional isomerism of these groups, along with the methyl ester, gives rise to a diverse family of compounds with distinct characteristics. This guide will place a special focus on the 2-cyano-3-nitro isomer, contrasting it with other relevant isomers to highlight its unique potential in the synthesis of complex molecular architectures.
Comparative Physicochemical Properties
The physical properties of nitrobenzoate isomers, such as melting point, boiling point, and solubility, are dictated by the substitution pattern, which influences crystal packing and intermolecular forces. The introduction of a cyano group further modulates these properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 77326-46-6 | C₉H₆N₂O₄ | 206.16 | 140-142[1] | 394.2 @ 760 mmHg[1] |
| Methyl 2-nitrobenzoate | 606-27-9 | C₈H₇NO₄ | 181.15 | 25-27 | 275 |
| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | 78-80[2] | 279[2] |
| Methyl 4-nitrobenzoate | 619-50-1 | C₈H₇NO₄ | 181.15 | 94-96 | 279 |
| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | C₉H₉NO₄ | 195.17 | 62-65[3][4][5] | 286.6 @ 760 mmHg[3] |
| Methyl 2-cyano-4-nitrobenzoate | 52449-76-0 | C₉H₆N₂O₄ | 206.15 | 106-108 | N/A |
| Methyl 2-cyano-5-nitrobenzoate | 1260777-93-2 | C₉H₆N₂O₄ | 206.15 | N/A | N/A |
Data for some isomers are compiled from various chemical supplier databases and may not have peer-reviewed citations.
The relatively high melting point of this compound compared to its simpler methyl nitrobenzoate counterparts suggests strong intermolecular interactions in the solid state, likely influenced by the polar cyano and nitro groups.
Synthesis of this compound and Related Isomers
The synthesis of polysubstituted benzene rings requires careful strategic planning, considering the directing effects of the existing functional groups.
Proposed Synthesis of this compound
A direct synthesis of this compound is not prominently described in the literature, suggesting a multi-step approach is necessary. A plausible synthetic route, based on established organic transformations, is outlined below. This proposed pathway leverages the Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring.[6][7][8]
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Esterification of 2-Amino-3-nitrobenzoic acid
-
To a solution of 2-amino-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-3-nitrobenzoate.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve Methyl 2-amino-3-nitrobenzoate in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Synthesis of Other Nitrobenzoate Isomers
The more common methyl nitrobenzoate isomers are typically synthesized by the direct nitration of methyl benzoate. The ester group is a deactivating, meta-directing group for electrophilic aromatic substitution.[9][10][11]
Figure 2: Synthesis of Methyl 3-nitrobenzoate via electrophilic aromatic substitution.
Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate [12]
-
In a round-bottomed flask, cool concentrated sulfuric acid to 0 °C and add methyl benzoate.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.
-
Slowly add the nitrating mixture to the methyl benzoate solution, maintaining the temperature between 5-15 °C.
-
After the addition is complete, continue stirring for 15 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold methanol to remove impurities.
-
Recrystallize the crude product from methanol to obtain pure Methyl 3-nitrobenzoate.
Spectroscopic Analysis: A Comparative Overview
The electronic environment of the aromatic ring, dictated by the nature and position of the substituents, results in distinct spectroscopic signatures for each isomer.
Predicted ¹H and ¹³C NMR Spectra of this compound
-
¹H NMR: The three aromatic protons will appear as a complex multiplet system in the downfield region (likely δ 7.5-8.5 ppm). The methyl ester protons will be a singlet at approximately δ 3.9-4.0 ppm.
-
¹³C NMR: The aromatic carbons will exhibit distinct signals, with the carbons directly attached to the cyano and nitro groups being significantly deshielded. The carbonyl carbon of the ester will appear at around δ 164-166 ppm, and the methyl carbon at approximately δ 52-53 ppm.
Spectroscopic Data for Other Nitrobenzoate Isomers
For comparison, the spectroscopic data for some common isomers are presented below.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| Methyl 2-nitrobenzoate | ~7.6-8.2 (m, 4H), ~3.9 (s, 3H) | Aromatic: ~124-149, Carbonyl: ~165, Methyl: ~53 |
| Methyl 3-nitrobenzoate | ~7.6 (t, 1H), ~8.3 (d, 1H), ~8.4 (d, 1H), ~8.8 (s, 1H), ~3.9 (s, 3H)[13] | Aromatic: ~124.3, 127.2, 129.5, 131.7, 135.1, 148.1, Carbonyl: 164.7, Methyl: 52.6 |
| Methyl 4-nitrobenzoate | ~8.1 (d, 2H), ~8.2 (d, 2H), ~3.9 (s, 3H) | Aromatic: ~123.5, 130.6, 135.4, 150.5, Carbonyl: 165.1, Methyl: 52.8 |
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by strong absorptions corresponding to the functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2220-2260 (sharp, medium intensity) |
| NO₂ (Nitro) | ~1530 (asymmetric stretch), ~1350 (symmetric stretch)[14] |
| C=O (Ester) | ~1720-1740 (strong)[14] |
| C-O (Ester) | ~1100-1300 (strong) |
| Aromatic C-H | ~3000-3100 (stretching), 690-900 (bending) |
For this compound, the presence of all these characteristic bands would confirm its structure.
Chemical Reactivity: The Influence of Cyano and Nitro Groups
The reactivity of the benzoate ring and the ester functionality is significantly modulated by the strongly deactivating cyano and nitro groups.
Electrophilic Aromatic Substitution
Both the cyano and nitro groups are powerful deactivating groups and meta-directors for electrophilic aromatic substitution.[15][16][17] Consequently, all isomers of methyl cyano-nitrobenzoate will be highly unreactive towards further electrophilic substitution. If a reaction is forced under harsh conditions, substitution would be expected to occur at the position meta to both groups.
Nucleophilic Aromatic Substitution
The presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). The reactivity is generally higher when the electron-withdrawing group is ortho or para to a leaving group.[18] In the case of a hypothetical reaction involving the displacement of a leaving group on the ring, isomers where the nitro and/or cyano group can stabilize the intermediate Meisenheimer complex through resonance will be more reactive.
Hydrolysis of the Ester Group
The rate of hydrolysis of the methyl ester group is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of both acidic and basic hydrolysis by making the carbonyl carbon more electrophilic.
Figure 3: General mechanism for the hydrolysis of a methyl benzoate derivative.
Based on studies of the hydrolysis of substituted methyl benzoates, it can be inferred that the presence of both a cyano and a nitro group in this compound would make the ester highly susceptible to hydrolysis under both acidic and basic conditions.[19][20][21] The strong inductive and resonance effects of these groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: Many biologically active compounds contain substituted aromatic rings. The cyano group can serve as a precursor to other functional groups like carboxylic acids, amides, or amines. The nitro group can be readily reduced to an amino group, which is a key functional handle for further elaboration. For instance, the related compound, Methyl 2-methyl-3-nitrobenzoate, is a crucial intermediate in the synthesis of the anticancer drug Lenalidomide.[3][22]
-
Dyes and Pigments: Nitroaromatic compounds are often colored and are used as precursors in the synthesis of dyes.[23]
-
Materials Science: Cyanobenzoic acid derivatives are used in the synthesis of liquid crystals and functional polymers.[3]
Conclusion
This compound represents a highly functionalized and reactive building block with significant potential in organic synthesis. Its unique substitution pattern, featuring two strong electron-withdrawing groups ortho and meta to the methyl ester, imparts distinct physicochemical and spectroscopic properties compared to other nitrobenzoate isomers. While direct experimental data for this specific isomer is limited, a thorough understanding of the structure-property relationships within the broader family of substituted benzoates allows for reliable predictions of its behavior.
This guide has provided a comparative framework, outlining synthetic strategies, expected spectroscopic characteristics, and reactivity profiles. For researchers and drug development professionals, the strategic incorporation of this compound into a synthetic route can provide access to novel and complex molecular architectures, paving the way for the discovery of new therapeutics and advanced materials.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-甲基-3-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aiinmr.com [aiinmr.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. sciencing.com [sciencing.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is | Chegg.com [chegg.com]
- 22. nbinno.com [nbinno.com]
- 23. sarchemlabs.com [sarchemlabs.com]
A Comparative Guide to the Reactivity of Methyl 2-cyano-3-nitrobenzoate and Methyl 4-cyano-3-nitrobenzoate in Nucleophilic Aromatic Substitution
Introduction
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted nitroaromatic compounds are a cornerstone of modern organic synthesis, prized for their versatile reactivity. This guide provides an in-depth comparative analysis of two isomeric compounds: Methyl 2-cyano-3-nitrobenzoate and Methyl 4-cyano-3-nitrobenzoate. While structurally similar, the positional isomerism of the cyano and nitro groups imparts distinct electronic and steric characteristics, leading to significant differences in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This document will dissect these differences, offering a predictive framework for their behavior and providing hypothetical experimental protocols for their synthesis and comparative kinetic analysis.
Molecular Structure and Electronic Landscape: A Tale of Two Isomers
The reactivity of an aromatic ring in nucleophilic aromatic substitution is predominantly governed by its electronic density. Electron-withdrawing groups (EWGs) are essential as they decrease the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile.[1] Both the nitro (-NO₂) and cyano (-CN) groups are potent EWGs, acting through a combination of negative inductive (-I) and negative resonance (-R or -M) effects.[2][3][4][5]
-
Inductive Effect (-I): This is the through-bond polarization of electrons due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen atom in the cyano group.[6]
-
Resonance Effect (-R): This involves the delocalization of π-electrons from the aromatic ring onto the substituent, further decreasing the ring's electron density.[2]
The key to understanding the differential reactivity of our two target molecules lies in the positioning of these groups relative to a potential reaction site. In the context of an SNAr reaction where a leaving group (e.g., a halide) is present, the reaction is greatly accelerated if EWGs are positioned ortho or para to the leaving group. This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7][8]
Methyl 4-cyano-3-nitrobenzoate: In this isomer, a hypothetical leaving group at the 1-position (occupied by the methyl ester) would be para to the cyano group and meta to the nitro group. The para-cyano group can strongly stabilize the Meisenheimer intermediate through resonance.
This compound: Here, a leaving group at the 1-position would be ortho to the cyano group and meta to the nitro group. While the ortho-cyano group can also offer resonance stabilization, its proximity to the reaction center introduces a significant steric factor.
Comparative Reactivity Analysis: Electronic Activation vs. Steric Hindrance
The rate of an SNAr reaction is critically dependent on the stability of the Meisenheimer intermediate. Let's consider a hypothetical SNAr reaction where a nucleophile attacks the carbon bearing a leaving group, which we will assume for this discussion is at a position activated by the nitro and cyano groups (e.g., if a halide were present at the 1-position).
Electronic Considerations:
In Methyl 4-cyano-3-nitrobenzoate , the cyano group is para to a potential reaction center at position 1. This positioning allows for optimal resonance stabilization of the negative charge in the Meisenheimer complex, delocalizing it onto the nitrogen atom of the cyano group. The nitro group at the 3-position provides additional activation through its strong inductive and resonance effects on the overall ring system.
In This compound , the cyano group is ortho to the potential reaction center. While it can also participate in resonance stabilization, the spatial arrangement is different. More importantly, the presence of a bulky group directly adjacent to the site of nucleophilic attack introduces steric hindrance.[9][10][11] This steric clash can raise the energy of the transition state leading to the Meisenheimer complex, thereby slowing down the reaction rate.[12] This phenomenon, often termed the "ortho effect," can significantly impact reactivity.
Predicted Reactivity:
Based on these principles, it is predicted that Methyl 4-cyano-3-nitrobenzoate will exhibit a higher reactivity towards nucleophilic aromatic substitution at a position ortho or para to the cyano group compared to this compound at a similarly activated position. The unhindered resonance stabilization provided by the para-cyano group in the former is expected to be the dominant factor, leading to a lower activation energy for the reaction.
Data Presentation
| Compound | Key Structural Feature | Predicted Effect on SNAr Rate | Predicted Relative Rate |
| Methyl 4-cyano-3-nitrobenzoate | Cyano group para to a potential reaction site | Strong resonance stabilization of the Meisenheimer intermediate. | Faster |
| This compound | Cyano group ortho to a potential reaction site | Resonance stabilization is counteracted by significant steric hindrance. | Slower |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the two title compounds and a method for comparing their reactivity. These are based on established procedures for similar compounds.[13][14][15][16][17][18][19]
Synthesis of Methyl 4-cyano-3-nitrobenzoate
This synthesis would likely proceed from a suitable precursor like 4-chloro-3-nitrobenzoic acid.
Synthesis Workflow for Methyl 4-cyano-3-nitrobenzoate
Step 1: Cyanation of 4-Chloro-3-nitrobenzoic acid [13]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), copper(I) chloride (0.33 eq), and quinoline (2.0 eq).
-
Heat the mixture under an argon atmosphere to 180°C for 3.5 hours.
-
Cool the reaction mixture and dissolve it in concentrated hydrochloric acid.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with sodium hydrogen phosphate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 4-cyano-3-nitrobenzoic acid.
Step 2: Esterification
-
Suspend 4-cyano-3-nitrobenzoic acid (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Remove the ice bath and heat the mixture to reflux for 3 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Methyl 4-cyano-3-nitrobenzoate.
Synthesis of this compound
The synthesis of this isomer is less commonly described, but a plausible route could involve the nitration of methyl 2-cyanobenzoate.
Synthesis Workflow for this compound
-
To a cooled (0°C) solution of concentrated sulfuric acid, add methyl 2-cyanobenzoate (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 2-cyanobenzoate over 1 hour, keeping the temperature between 5-15°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Comparative Kinetic Analysis (Hypothetical)
To experimentally validate the predicted reactivity, a comparative kinetic study of a nucleophilic aromatic substitution reaction could be performed. For this, analogous substrates with a suitable leaving group (e.g., fluorine or chlorine) at an activated position would be required.
Workflow for Comparative Kinetic Analysis
-
Reaction Monitoring: The disappearance of the starting material can be monitored by a suitable analytical technique such as HPLC or GC-MS.
-
Rate Determination: By plotting the natural logarithm of the reactant concentration versus time, the pseudo-first-order rate constant can be determined from the slope of the line.
-
Comparison: The calculated rate constants for the two isomers under identical conditions will provide a quantitative measure of their relative reactivity.
Conclusion
The positional isomerism in this compound and Methyl 4-cyano-3-nitrobenzoate leads to a significant divergence in their predicted chemical reactivity. The para-disposition of the cyano group in Methyl 4-cyano-3-nitrobenzoate allows for effective resonance stabilization of the Meisenheimer intermediate in SNAr reactions, suggesting it is the more reactive of the two. Conversely, the ortho-cyano group in this compound, while also electron-withdrawing, introduces steric hindrance that is likely to impede nucleophilic attack, rendering it less reactive. The provided synthetic routes and the framework for kinetic analysis offer a practical approach for the preparation and empirical evaluation of these valuable synthetic intermediates. This understanding is crucial for the strategic design of synthetic pathways in the development of novel pharmaceuticals and advanced materials.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. du.edu.eg [du.edu.eg]
- 3. prezi.com [prezi.com]
- 4. youtube.com [youtube.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 18. chemhume.co.uk [chemhume.co.uk]
- 19. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-cyano-3-nitrobenzoate
This guide provides an in-depth, comparative analysis for the structural confirmation of Methyl 2-cyano-3-nitrobenzoate (CAS No. 77326-46-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causal relationships between molecular structure and spectral output, offering a robust framework for validating the synthesis and purity of this and other similarly substituted aromatic compounds. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing these predictions with data from related isomers to provide a comprehensive analytical perspective.
The Analytical Imperative: Why Multi-faceted Spectroscopic Confirmation is Crucial
In the synthesis of complex organic molecules like this compound, the precise arrangement of substituents on the aromatic ring is critical to its chemical identity and reactivity. The presence of three distinct functional groups—a methyl ester, a cyano group, and a nitro group—creates a unique electronic environment. An incorrect substitution pattern can lead to vastly different chemical properties and biological activities. Therefore, relying on a single analytical technique is insufficient. A rigorous confirmation requires the integration of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. This guide establishes a self-validating system where the data from ¹H NMR, ¹³C NMR, IR, and MS collectively and unambiguously confirm the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.[3] For this compound, both ¹H and ¹³C NMR offer critical data points for confirmation.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum is expected to be definitive. The three protons on the aromatic ring are chemically distinct due to the unsymmetrical substitution pattern. Their chemical shifts are significantly influenced by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-C≡N) groups, which deshield the protons, shifting their resonance signals downfield.
Causality Behind Expected Shifts:
-
Aromatic Protons (H-4, H-5, H-6): These protons will appear in the δ 7.5-8.5 ppm range. The proton at the C-4 position, being ortho to the powerful nitro group, is expected to be the most downfield. The coupling patterns (doublets and triplets) will be crucial for assigning each signal to a specific proton.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are shielded by the adjacent oxygen and are not coupled to other protons. This will result in a sharp singlet, typically appearing around δ 3.9-4.0 ppm.
To illustrate the influence of the substituents, we can compare the expected spectrum to that of a simpler isomer, Methyl 3-nitrobenzoate. In Methyl 3-nitrobenzoate, the aromatic protons appear between δ 7.50 and 8.76 ppm.[4] The introduction of the cyano group at the 2-position in our target molecule is expected to further deshield the neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₃ | ~3.95 | Singlet (s) | N/A |
| Aromatic H-5 | ~7.70 | Triplet (t) | ~8.0 |
| Aromatic H-6 | ~8.15 | Doublet of Doublets (dd) | ~8.0, ~1.5 |
| Aromatic H-4 | ~8.35 | Doublet of Doublets (dd) | ~8.0, ~1.5 |
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum will confirm the presence of all nine unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a distinct fingerprint.
Causality Behind Expected Shifts:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 164-166 ppm range.[4]
-
Nitrile Carbon (C≡N): The nitrile carbon has a characteristic chemical shift in the δ 115-120 ppm range.
-
Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbons directly attached to the electron-withdrawing nitro (C-3) and cyano (C-2) groups will be significantly influenced. For comparison, the carbon attached to the nitro group in Methyl 3-nitrobenzoate appears at 148.1 ppm.[4]
-
Methyl Carbon (-OCH₃): The methyl carbon is the most shielded, appearing furthest upfield, typically around δ 52-54 ppm.[4]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~53 |
| C≡N | ~117 |
| Aromatic C-5 | ~126 |
| Aromatic C-1 | ~129 |
| Aromatic C-4 | ~130 |
| Aromatic C-6 | ~135 |
| Aromatic C-2 | ~138 |
| Aromatic C-3 | ~149 |
| C=O | ~164 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound sample.[3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a 5 mm NMR tube.[3]
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard Fourier-Transform NMR spectrometer (e.g., 400 MHz). Key parameters include setting the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: The instrument's software will perform a Fourier transform on the Free Induction Decay (FID) to generate the spectrum. Phase and baseline corrections should be applied manually to ensure accuracy. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] The spectrum of this compound should show strong, characteristic absorption bands for the nitrile, nitro, and ester groups.
Causality Behind Expected Absorptions:
-
Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected around 2230 cm⁻¹. This is a highly characteristic region for nitriles.[3]
-
Nitro Stretches (-NO₂): Aromatic nitro compounds display two distinct and strong absorption bands corresponding to asymmetric and symmetric stretching. These are expected at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6][7][8]
-
Carbonyl Stretch (C=O): The ester carbonyl group will produce a very strong, sharp absorption band around 1720-1740 cm⁻¹.
-
Aromatic Region: C-H stretching vibrations on the benzene ring will appear just above 3000 cm⁻¹, while C=C ring stretching vibrations will cause several bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |
| Nitrile (-C≡N) | Stretch | ~2230 | Strong, Sharp |
| Ester (C=O) | Stretch | ~1730 | Strong, Sharp |
| Aromatic C=C | Ring Stretch | ~1600-1450 | Medium-Variable |
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Strong |
| Ester (C-O) | Stretch | ~1250 | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Background Scan: Record a background spectrum of the empty sample compartment or the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Acquisition: Record the sample spectrum. The instrument typically scans the range of 4000 to 400 cm⁻¹.[3]
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum, which is then analyzed for characteristic peaks.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
The molecular formula for this compound is C₉H₆N₂O₄. The monoisotopic mass is calculated to be approximately 206.03 g/mol .
Causality Behind Expected Fragmentation: Under electron ionization (EI), the molecule will form a high-energy molecular ion (M⁺˙) at m/z 206. This ion will then fragment in predictable ways based on the weakest bonds and the stability of the resulting fragments.
-
Loss of Methoxy Radical (·OCH₃): A common fragmentation for methyl esters is the loss of the methoxy group, which would result in an acylium ion at m/z 175.
-
Loss of Nitro Group (·NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical, yielding a fragment at m/z 160.
-
Loss of Carbon Monoxide (CO): The acylium ion (m/z 175) can further lose carbon monoxide to produce a fragment at m/z 147.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity |
| 206 | [M]⁺˙ (Molecular Ion) |
| 175 | [M - ·OCH₃]⁺ |
| 160 | [M - ·NO₂]⁺ |
| 147 | [M - ·OCH₃ - CO]⁺ |
| 102 | [C₇H₄N]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane.[9]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the sample into the GC. An oven temperature program is used to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 70°C and ramp to 280°C.[9]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.[9]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range (e.g., m/z 40-500).
-
-
Data Acquisition and Analysis: The software acquires and processes the data, generating a total ion chromatogram and a mass spectrum for the analyte peak.
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, orthogonal spectroscopic techniques.
-
¹H and ¹³C NMR define the precise carbon-hydrogen framework and the connectivity of the atoms.
-
IR Spectroscopy provides unambiguous evidence for the presence of the key nitrile, nitro, and ester functional groups.
-
Mass Spectrometry confirms the molecular weight and supports the structure through predictable fragmentation patterns.
When the predicted data outlined in this guide aligns with the experimental results, researchers can have high confidence in the identity and purity of their synthesized compound. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is indispensable in the fields of chemical synthesis and drug discovery.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 77326-46-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-cyano-3-nitrobenzoate
For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the foundation of reproducible results and the bedrock of downstream success. Methyl 2-cyano-3-nitrobenzoate, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception.[1] Its trifunctional aromatic structure, featuring cyano, nitro, and methyl ester groups, presents a unique set of challenges and considerations for purification and analysis. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, grounded in field-proven insights and experimental data.
The Synthetic Landscape: Anticipating Potential Impurities
Effective purity validation begins with understanding the synthesis process and its potential byproducts. This compound is typically synthesized via electrophilic aromatic substitution (nitration) on a precursor like methyl 2-cyanobenzoate. The nitrating agent is commonly a mixture of concentrated nitric acid and sulfuric acid.[2][3]
This classic reaction, while effective, can generate several impurities that must be monitored:
-
Isomeric Byproducts: Nitration of a substituted benzene ring can lead to the formation of other positional isomers, such as Methyl 2-cyano-5-nitrobenzoate or Methyl 2-cyano-6-nitrobenzoate.
-
Unreacted Starting Material: Incomplete nitration will leave residual methyl 2-cyanobenzoate in the crude product.
-
Dinitrated Products: Overly harsh reaction conditions can lead to the introduction of a second nitro group on the aromatic ring.[4]
-
Hydrolysis Products: Exposure to moisture or non-neutral pH can lead to the hydrolysis of the methyl ester, forming 2-cyano-3-nitrobenzoic acid.
A robust analytical strategy must be capable of separating and quantifying the target compound from these structurally similar impurities.
Purification Strategy: From Crude Solid to Analytical Sample
Before quantitative analysis, the crude product from synthesis must be purified. Recrystallization is the most common and effective method for compounds like this compound.[4][5]
Protocol: Recrystallization from Ethanol
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step to ensure maximum recovery.[6]
-
Once dissolved, allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.
-
Further cool the flask in an ice-water bath to maximize the precipitation of the purified product.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the product's melting point (e.g., 50°C) to remove residual solvent.[5]
A Comparative Guide to Analytical Validation Techniques
No single technique can provide a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different analytical methods, is essential for a self-validating system.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity analysis, offering excellent resolution for separating closely related isomers and byproducts. A reverse-phase method is typically employed for aromatic compounds of this nature.[7][8]
In reverse-phase HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.
Caption: Principle of Reverse-Phase HPLC Separation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid). An acidic mobile phase ensures the analyte is in its protonated form for consistent retention.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: UV at 230 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
| Parameter | HPLC-UV | GC-MS | NMR | FTIR |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Confirmation | Functional Group ID |
| LOD/LOQ | Low (ng/mL) | Very Low (ppb) | High (%) | Not Quantitative |
| Linearity | Excellent | Good | Not Applicable | Not Applicable |
| Specificity | High (for isomers) | Very High (mass-based) | High (structural) | Low (group-based) |
| Throughput | High | Medium | Low | Very High |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity makes it ideal for detecting trace-level contaminants.[9]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness) with a 100% dimethyl polysiloxane stationary phase.[9]
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Mode: Electron Impact (EI) ionization. For trace analysis, Selective Ion Monitoring (SIM) can be used to monitor specific m/z fragments of expected impurities for enhanced sensitivity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation and confirmation. Both ¹H and ¹³C NMR should be employed to confirm the identity of the synthesized product and ensure the absence of significant structural isomers.[10]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be downfield due to the strong electron-withdrawing effects of the nitro and cyano groups. The splitting patterns (e.g., doublet, triplet) will confirm the substitution pattern on the benzene ring. For the related methyl 3-nitrobenzoate, aromatic protons appear between 7.6 and 8.9 ppm, with the methyl ester protons around 4.0 ppm.[11]
-
¹³C NMR: The spectrum will show unique signals for each carbon atom in the molecule, including the carbonyl carbon, the cyano carbon, the methyl carbon, and the aromatic carbons. Isomeric impurities would present a completely different set of signals.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups in the molecule, verifying that the desired chemical transformation has occurred.[12]
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Reference |
| Cyano | C≡N stretch | 2230 - 2210 | [12] |
| Ester Carbonyl | C=O stretch | ~1720 | [13] |
| Aromatic Nitro | N-O asymmetric stretch | 1550 - 1475 | [14][15] |
| Aromatic Nitro | N-O symmetric stretch | 1360 - 1290 | [14][15] |
| Ester C-O | C-O-C stretch | ~1250 | [13] |
Integrated Workflow for Purity Validation
A comprehensive validation strategy integrates these techniques into a logical workflow, moving from qualitative checks to definitive quantitative assessment and structural confirmation.
Caption: Integrated workflow for purification and purity validation.
Conclusion
Validating the purity of "this compound" is a critical, multi-step process that demands more than a single analytical measurement. By combining a robust purification strategy like recrystallization with a suite of orthogonal analytical techniques—HPLC for quantitative purity, GC-MS for impurity identification, and NMR/FTIR for structural confirmation—researchers can establish a self-validating system. This rigorous approach ensures the quality and reliability of the intermediate, providing a solid foundation for subsequent research and development activities.
References
- 1. 77326-46-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Aromatic nitro compounds by dr. pramod r. padole | PPT [slideshare.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. aiinmr.com [aiinmr.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. homework.study.com [homework.study.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Synthesis of Methyl 2-cyano-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-3-nitrobenzoate is a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds for pharmaceutical and agrochemical research. Its trifunctional nature, possessing a methyl ester, a cyano group, and a nitro group on a benzene ring, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering insights into the strategic advantages and practical considerations of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two distinct strategies: the classical Sandmeyer reaction starting from an amino precursor and a more modern palladium-catalyzed cyanation of a halogenated precursor. The choice between these routes often depends on factors such as the availability of starting materials, desired scale of reaction, tolerance to specific reagents, and overall efficiency. This guide will dissect each route, providing a rationale for the experimental choices and presenting the necessary data to inform your synthetic planning.
Route 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group via the diazotization of a primary aromatic amine.[1][2] This route commences with the synthesis of the key intermediate, Methyl 2-amino-3-nitrobenzoate.
Synthesis of the Precursor: Methyl 2-amino-3-nitrobenzoate
The synthesis of Methyl 2-amino-3-nitrobenzoate is typically achieved from 3-nitrophthalic acid. The process involves a selective monoesterification followed by a Curtius rearrangement.
Workflow for the Synthesis of Methyl 2-amino-3-nitrobenzoate
Caption: Synthetic workflow for Methyl 2-amino-3-nitrobenzoate.
The Sandmeyer Reaction: Conversion to this compound
With Methyl 2-amino-3-nitrobenzoate in hand, the final step is the Sandmeyer reaction. This involves the formation of a diazonium salt from the amino group, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide.
Workflow for the Sandmeyer Reaction
Caption: Sandmeyer reaction for the synthesis of the target compound.
Route 2: Palladium-Catalyzed Cyanation
An alternative and more contemporary approach involves the palladium-catalyzed cyanation of a halogenated precursor, namely Methyl 2-chloro-3-nitrobenzoate. This method leverages the power of transition metal catalysis to achieve the desired transformation, often with high efficiency and functional group tolerance.
Synthesis of the Precursor: Methyl 2-chloro-3-nitrobenzoate
The synthesis of Methyl 2-chloro-3-nitrobenzoate can be accomplished starting from 2-chloro-3-nitrobenzoic acid through a straightforward esterification reaction.
Workflow for the Synthesis of Methyl 2-chloro-3-nitrobenzoate
Caption: Synthesis of the halogenated precursor for Route 2.
Palladium-Catalyzed Cyanation
The key step in this route is the palladium-catalyzed cross-coupling reaction between Methyl 2-chloro-3-nitrobenzoate and a cyanide source, such as zinc cyanide (Zn(CN)₂). This reaction typically employs a palladium catalyst and a suitable phosphine ligand.
Workflow for Palladium-Catalyzed Cyanation
Caption: Palladium-catalyzed cyanation for the target compound.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Material | 3-Nitrophthalic Acid | 2-Chloro-3-nitrobenzoic Acid |
| Number of Steps | 3 (to final product) | 2 (to final product) |
| Key Transformation | Diazotization followed by nucleophilic substitution | Palladium-catalyzed cross-coupling |
| Reagents & Conditions | Requires strong acids, low temperatures for diazonium salt stability, and stoichiometric copper cyanide. | Utilizes a catalytic amount of palladium and a phosphine ligand, with zinc cyanide as the cyanide source. Milder reaction conditions are often possible. |
| Yield & Purity | Yields can be variable and are often moderate. Purification might require significant effort to remove copper salts. | Generally high-yielding with good purity. The use of a catalyst often leads to cleaner reactions. |
| Safety & Handling | Involves the handling of potentially unstable diazonium salts and toxic copper cyanide. | Zinc cyanide is less acutely toxic than alkali metal cyanides, but still requires careful handling. Palladium catalysts and phosphine ligands can be air-sensitive. |
| Cost | Starting materials are relatively inexpensive. Copper cyanide is a common lab reagent. | Palladium catalysts and specialized phosphine ligands can be expensive, although used in catalytic amounts. |
| Scalability | The diazotization step can be challenging to scale up due to the exothermic nature and potential instability of the diazonium intermediate. | Generally more amenable to scale-up, with better control over reaction parameters. |
Detailed Experimental Protocols
Route 1: Sandmeyer Reaction
Step 1: Synthesis of Methyl 2-amino-3-nitrobenzoate
-
Monoesterification of 3-Nitrophthalic Acid: To a solution of 3-nitrophthalic acid (1 equiv.) in methanol (10 vol.), concentrated sulfuric acid (0.5 equiv.) is added dropwise at 0 °C. The mixture is then heated to reflux for 4-6 hours. After cooling, the solvent is partially removed under reduced pressure, and the residue is poured into ice water. The precipitated solid is filtered, washed with cold water, and dried to afford methyl 2-carboxy-3-nitrobenzoate.
-
Acyl Chloride Formation: The monoester (1 equiv.) is suspended in thionyl chloride (5 vol.) and refluxed for 2-3 hours until a clear solution is obtained. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Curtius Rearrangement: The crude acyl chloride is dissolved in anhydrous acetone (10 vol.) and cooled to 0 °C. A solution of sodium azide (1.2 equiv.) in water (3 vol.) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1 hour at room temperature. The mixture is then carefully poured into ice water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude acyl azide. The azide is then carefully heated in toluene at 80-90 °C until the evolution of nitrogen ceases. After cooling, the solvent is removed to yield the isocyanate, which is then hydrolyzed by refluxing with aqueous HCl to afford Methyl 2-amino-3-nitrobenzoate.
Step 2: Sandmeyer Reaction to this compound
-
Diazotization: Methyl 2-amino-3-nitrobenzoate (1 equiv.) is suspended in a mixture of concentrated hydrochloric acid (3 equiv.) and water (5 vol.) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water is added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, copper(I) cyanide (1.2 equiv.) is dissolved in a solution of sodium cyanide (2.4 equiv.) in water (5 vol.) at 60-70 °C. The cold diazonium salt solution is then added slowly to the hot copper cyanide solution. A vigorous evolution of nitrogen gas is observed. The mixture is heated at 60-70 °C for 1 hour after the addition is complete. The reaction mixture is then cooled to room temperature and the solid product is collected by filtration. The crude product is washed with water, a dilute sodium hydroxide solution, and again with water. Recrystallization from ethanol affords pure this compound.
Route 2: Palladium-Catalyzed Cyanation
Step 1: Synthesis of Methyl 2-chloro-3-nitrobenzoate
-
Esterification: To a solution of 2-chloro-3-nitrobenzoic acid (1 equiv.) in methanol (10 vol.), a catalytic amount of concentrated sulfuric acid (0.1 equiv.) is added. The mixture is heated to reflux for 6-8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give Methyl 2-chloro-3-nitrobenzoate, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Cyanation
-
Cross-Coupling Reaction: To a solution of Methyl 2-chloro-3-nitrobenzoate (1 equiv.) in anhydrous N,N-dimethylformamide (DMF) (10 vol.) are added zinc cyanide (0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv.). The mixture is degassed with argon for 15 minutes and then heated at 120 °C for 12-16 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.
Conclusion
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable synthetic routes to this compound. The Sandmeyer route, while classic and utilizing readily available reagents, involves multiple steps and the handling of potentially hazardous intermediates. In contrast, the palladium-catalyzed approach offers a more direct and often higher-yielding alternative, benefiting from the advancements in modern cross-coupling chemistry. The choice of synthesis will ultimately be guided by the specific requirements of the research, including scale, cost considerations, and the available expertise and equipment. For laboratory-scale synthesis where efficiency and yield are paramount, the palladium-catalyzed route is often the preferred method. For larger-scale industrial applications, a thorough process optimization of the Sandmeyer reaction might be considered to mitigate its inherent challenges.
References
The Strategic Advantage of Methyl 2-cyano-3-nitrobenzoate in Heterocyclic Synthesis: A Comparative Guide
For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic route. This guide provides an in-depth technical comparison of Methyl 2-cyano-3-nitrobenzoate as a versatile building block for heterocyclic scaffolds, particularly quinazolin-4(3H)-ones, against other commonly employed precursors. By examining the mechanistic nuances and presenting available experimental data, we aim to equip scientists with the insights needed to make informed strategic choices in their synthetic endeavors.
Introduction: The Unique Reactivity of this compound
This compound is a trifunctional aromatic compound featuring a methyl ester, a nitrile, and a nitro group in a strategic ortho- and meta-arrangement. This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a highly valuable precursor for the synthesis of various nitrogen-containing heterocycles. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic attack, while the ortho positioning of the cyano and nitro groups facilitates intramolecular cyclization reactions upon reduction of the nitro group.
Comparative Analysis: Synthesis of Quinazolin-4(3H)-ones
The synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry due to its wide range of biological activities, serves as an excellent platform to compare the utility of this compound with other building blocks.[1][2]
The this compound Approach: A Reductive Cyclization Strategy
The use of ortho-nitrobenzonitriles, such as this compound, offers a streamlined approach to quinazolinone synthesis. The general strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent cyano group. This can often be achieved in a one-pot fashion, enhancing the overall efficiency of the synthesis.[3][4]
Reaction Workflow:
Caption: Reductive cyclization of this compound.
This approach is advantageous as it avoids the need for pre-functionalized anilines and can be more atom-economical. The key to this process is the selective reduction of the nitro group in the presence of the nitrile and ester functionalities.
Alternative Building Blocks: A Performance Comparison
To objectively assess the performance of this compound, we will compare it with other common precursors for quinazolin-4(3H)-one synthesis.
Table 1: Comparison of Building Blocks for Quinazolin-4(3H)-one Synthesis
| Building Block | General Method | Typical Reagents & Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| This compound | Reductive Cyclization | Low-valent titanium; Zn dust[3][4] | Good[3][4] | One-pot potential; readily available starting materials. | Requires controlled reduction. |
| 2-Halobenzamides | Copper-catalyzed Cyclization | Cu(OAc)₂, tBuOK, tBuOH[5] | Up to 80%[5] | Good functional group tolerance. | Requires a catalyst; 2-chlorobenzamides can be unreactive.[5] |
| o-Nitrobenzamides | Palladium-catalyzed Reductive Cyclization | Pd(dppf)Cl₂, Alcohol (reductant)[6][7] | Good to high[6][7] | Atom-economical; avoids external reducing agents. | Requires a palladium catalyst. |
| 2-Aminobenzoic Acid (Anthranilic Acid) | Condensation | Phenyl/benzyl isothiocyanate, TEA, ethanol[8] | 38-97%[8] | Well-established, versatile. | Can require harsh conditions and multiple steps. |
| 2-Aminobenzonitriles | Tandem Reaction with Alcohols | Ru(II) complex, alcohol-water system[9] | Good to excellent[9] | Sustainable; direct transformation. | Requires a ruthenium catalyst. |
Causality Behind Experimental Choices:
The choice of a specific building block and synthetic strategy is often dictated by factors such as the desired substitution pattern on the final quinazolinone, the availability and cost of starting materials, and the desired reaction conditions (e.g., catalyst tolerance, temperature).
-
This compound is particularly attractive when a one-pot reductive cyclization is desired, minimizing purification steps. The ortho-disposition of the reactive groups is crucial for the high efficiency of the intramolecular cyclization.
-
2-Halobenzamides offer a good alternative, especially when a variety of nitriles are to be incorporated, although the reactivity is dependent on the nature of the halogen.[5]
-
o-Nitrobenzamides provide an elegant, atom-economical route by utilizing an alcohol as both a reactant and a source of hydrogen for the nitro reduction, mediated by a palladium catalyst.[6][7]
-
2-Aminobenzoic acid and 2-aminobenzonitriles are classical starting materials that offer a high degree of flexibility in introducing substituents at the 2- and 3-positions of the quinazolinone core.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of quinazolin-4(3H)-ones from representative starting materials are provided below.
Protocol 1: One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds
This protocol is based on the reductive cyclization of a nitro-compound, illustrating the potential of this compound.
Workflow Diagram:
Caption: General workflow for one-pot quinazolinone synthesis.
Step-by-Step Methodology: [3]
-
To a solution of the nitro-compound (e.g., an analog of this compound) and an isothiocyanate in a suitable solvent (e.g., THF), add a low-valent titanium reagent (prepared in situ from TiCl₄ and Zn powder) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.
Trustworthiness of the Protocol: This protocol is self-validating as the formation of the product can be easily monitored by TLC, and the final structure can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS). The use of a well-established low-valent titanium reduction ensures the reliability of the key transformation.
Protocol 2: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzamides
This protocol highlights a catalytic approach using an alternative building block.
Step-by-Step Methodology: [5]
-
In a reaction vessel, combine the 2-halobenzamide (1.0 mmol), nitrile (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and tBuOK (2.0 mmol).
-
Add tBuOH (3.0 mL) as the solvent.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure quinazolin-4(3H)-one.
Conclusion: The Strategic Value Proposition
While various building blocks can lead to the desired quinazolinone scaffold, This compound offers a compelling strategic advantage for researchers seeking efficiency and atom economy. Its unique trifunctional nature allows for a convergent synthesis through a one-pot reductive cyclization, potentially reducing the number of synthetic steps and purification procedures.
The choice of an alternative building block, such as a 2-halobenzamide or an o-nitrobenzamide, may be preferable in specific contexts, for instance, when a particular catalytic system is already established in the laboratory or when exploring a wide range of nitrile coupling partners. Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, available resources, and the desired complexity of the final molecule. This guide provides the foundational knowledge and comparative data to empower researchers to make the most strategic choice for their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of quinazolinone derivatives from nitro-compounds with the aid of low-valent titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 6. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Benchmarking the Efficiency of Quinolone Synthesis: A Comparative Guide to Domino Nitro Reduction-Cyclization vs. Isatoic Anhydride Condensation
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone, underpinning a vast array of therapeutic agents. The efficient construction of this privileged heterocycle is a critical endeavor for researchers and scientists. This guide provides an in-depth, objective comparison of two distinct synthetic strategies for accessing a key quinolone intermediate, Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a versatile building block for more complex bioactive molecules.
We will explore a modern domino reaction commencing from Methyl 2-cyano-3-nitrobenzoate and contrast it with a classical approach utilizing isatoic anhydride. This comparison is grounded in experimental data, detailed protocols, and mechanistic insights to empower researchers with the knowledge to select the most suitable method for their synthetic campaigns.
The Target Molecule: A Versatile Quinolone Intermediate
The focus of our comparative analysis is the synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This molecule exists in tautomeric equilibrium with its 4-amino-2-oxo form and serves as a valuable precursor for a variety of derivatives, including potent antibacterial agents and kinase inhibitors. Its strategic functionalization allows for diverse chemical modifications, making its efficient synthesis a key priority.
Method 1: Domino Nitro Reduction-Friedländer Heterocyclization from this compound
This contemporary approach leverages a one-pot domino reaction, a powerful strategy in modern organic synthesis that combines multiple transformations in a single reaction vessel, thereby enhancing efficiency and reducing waste.[1] The synthesis commences with the readily available this compound.
Mechanistic Rationale
The reaction proceeds through a cascade of two key transformations:
-
In-situ Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine. This is typically achieved using a reducing agent such as iron powder in an acidic medium like acetic acid.[2][3] This in-situ generation of the reactive 2-amino intermediate avoids the need to isolate the often less stable aminobenzoate derivative.
-
Intramolecular Friedländer-type Cyclization: The newly formed amino group undergoes an intramolecular cyclization with the adjacent cyano and methyl ester functionalities. In the presence of a suitable C1 source, such as dimethyl carbonate, this cyclization leads to the formation of the quinolone ring system. The reaction is a variation of the classical Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][5]
Experimental Protocol: Domino Synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Dimethyl carbonate
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of glacial acetic acid and dimethyl carbonate, add iron powder (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the nitro group reduction (disappearance of the starting material), continue to heat the reaction for an additional 2-4 hours to facilitate the cyclization.
-
Cool the reaction mixture to room temperature and filter to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.
-
To the residue, add water and adjust the pH to ~2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold methanol.
-
Recrystallize the crude product from methanol to afford pure Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Note: This is a generalized protocol based on established domino nitro reduction-Friedländer reactions. Optimization of reaction times and temperatures may be required for this specific substrate.
Method 2: Condensation of Isatoic Anhydride with Dimethyl Malonate
This classical approach represents a more traditional, yet reliable, method for the construction of the 4-hydroxy-2-quinolone core. Isatoic anhydrides, derived from anthranilic acids, are versatile building blocks in heterocyclic synthesis.[6]
Mechanistic Rationale
The synthesis involves the following key steps:
-
Ring-opening of Isatoic Anhydride: The reaction is initiated by the nucleophilic attack of the enolate of dimethyl malonate on the carbonyl group of isatoic anhydride. This leads to the opening of the anhydride ring.
-
Intramolecular Cyclization and Ester Exchange: The resulting intermediate undergoes an intramolecular cyclization via a Dieckmann-type condensation, followed by the loss of a molecule of methanol and subsequent aromatization to form the stable 4-hydroxy-2-quinolone ring system.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate from Isatoic Anhydride
Materials:
-
Isatoic anhydride
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add dimethyl malonate (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.
-
Add isatoic anhydride (1.0 eq) portion-wise to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to 100-120 °C for 4-6 hours, or until TLC analysis indicates the consumption of the isatoic anhydride.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH ~2 with 1 M hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from methanol to yield pure Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[7]
Comparative Analysis of the Two Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each method.
| Feature | Domino Nitro Reduction-Friedländer | Isatoic Anhydride Condensation |
| Starting Material | This compound | Isatoic anhydride, Dimethyl malonate |
| Number of Steps | One-pot | One-pot (from isatoic anhydride) |
| Reagents | Iron, Acetic Acid, Dimethyl Carbonate | Sodium Hydride, DMF |
| Reaction Conditions | Reflux (~100-110 °C) | Elevated temperature (100-120 °C) |
| Work-up | Filtration, precipitation, recrystallization | Quenching, acidification, filtration, recrystallization |
| Atom Economy | Moderate | Good |
| Safety Considerations | Use of flammable solvents | Use of sodium hydride (pyrophoric) |
| Reported Yield | Estimated: 60-80% (based on similar domino reactions) | Reported: up to 81%[7] |
Discussion and Field-Proven Insights
Domino Nitro Reduction-Friedländer: This method exemplifies a modern approach to heterocyclic synthesis, prioritizing step economy and the use of readily available starting materials. The in-situ generation of the amino intermediate is a significant advantage, as it avoids the handling of potentially unstable compounds. The use of iron and acetic acid as the reducing system is both cost-effective and environmentally benign compared to many other reduction methods.[2][3] However, the success of this one-pot reaction is contingent on the compatibility of all components under the reaction conditions. The cyclization step may require careful optimization of the C1 source and reaction temperature to achieve high yields.
Isatoic Anhydride Condensation: This classical method offers a robust and well-established route to the target quinolone. The use of isatoic anhydride as a masked 2-aminobenzoyl equivalent is a common and effective strategy.[6] The reaction with dimethyl malonate under basic conditions is generally high-yielding. A primary consideration for this method is the use of sodium hydride, a pyrophoric reagent that requires careful handling and anhydrous conditions. The work-up procedure is straightforward, involving quenching and acidification.
Visualization of Synthetic Pathways
Domino Nitro Reduction-Friedländer Workflow
Caption: Domino synthesis of the target quinolone.
Isatoic Anhydride Condensation Workflow
Caption: Synthesis from isatoic anhydride.
Conclusion and Recommendations
Both the domino nitro reduction-Friedländer heterocyclization and the isatoic anhydride condensation represent viable and efficient methods for the synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
The domino approach is particularly attractive for its step economy and the use of inexpensive and environmentally friendly reducing agents. It is well-suited for researchers looking to streamline their synthetic sequence and avoid the isolation of intermediates.
The isatoic anhydride method , while more traditional, is a robust and high-yielding alternative. It is a reliable choice for researchers who have ready access to isatoic anhydride and are comfortable with the handling of sodium hydride.
Ultimately, the choice between these two methods will depend on the specific priorities of the researcher, including the availability of starting materials, desired scale of the reaction, and familiarity with the required reagents and techniques. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and efficiently access this valuable quinolone building block.
References
- 1. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]
A Comparative Guide to the Isomeric Effects on the Reactivity of Cyano Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The positional isomerism of substituents on an aromatic ring profoundly dictates the molecule's electronic properties and, consequently, its chemical reactivity. This guide offers an in-depth comparison of cyano nitrobenzoate isomers, focusing on how the relative positioning of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups influences their reactivity. We will explore the mechanistic underpinnings of these differences, primarily through the lens of Nucleophilic Aromatic Substitution (SNAr) and ester hydrolysis. This document provides field-proven insights, quantitative data, and detailed experimental protocols to empower researchers in medicinal chemistry and materials science to make informed decisions in synthetic design and reaction optimization.
The Foundation: Isomerism and Electronic Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. Both the cyano and nitro groups are potent electron-withdrawing groups (EWGs), a characteristic that is central to the reactivity of cyano nitrobenzoates.[1]
-
Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of the nitrogen and oxygen atoms in the -CN and -NO₂ groups.[2] This effect depletes the electron density of the entire aromatic ring, making it more electrophilic.
-
Resonance Effect (-R): This involves the delocalization of pi (π) electrons from the aromatic ring onto the substituent.[1] Both -CN and -NO₂ groups can pull electron density out of the ring via resonance, creating partial positive charges, particularly at the ortho and para positions.[3][4]
The combination of these effects makes the aromatic ring in cyano nitrobenzoates highly electron-deficient and thus susceptible to attack by nucleophiles.[5][6] However, the position of these groups relative to a reaction site or a leaving group determines the extent of this activation, leading to dramatic differences in reaction rates between isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an electron-poor aromatic ring.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is the single most critical factor determining the reaction rate.
Mechanism & The Decisive Role of Isomerism
Electron-withdrawing groups activate the ring for nucleophilic attack, but they only provide significant rate acceleration if they can stabilize the negative charge of the Meisenheimer complex through resonance.[9] This is only possible when the EWGs are positioned ortho or para to the leaving group.[8][10]
-
ortho and para Isomers: In these isomers, the negative charge that develops on the ring following nucleophilic attack can be delocalized directly onto the electron-withdrawing nitro and/or cyano groups. This substantial resonance stabilization drastically lowers the activation energy of the first, rate-determining step, leading to a fast reaction.[9]
-
meta Isomer: When the EWGs are meta to the leaving group, the negative charge of the Meisenheimer complex cannot be delocalized onto the substituents via resonance.[8] While the groups still exert an electron-withdrawing inductive effect, the lack of resonance stabilization makes the intermediate significantly less stable. Consequently, the reaction is orders of magnitude slower than for the ortho and para isomers.[10]
Caption: SNAr mechanism for para vs. meta isomers.
Quantitative Comparison of Reactivity
While specific kinetic data for every cyano nitrobenzoate isomer is dispersed across proprietary literature, the principle is well-established. The relative rates of reaction for nitro-substituted aryl halides provide a validated proxy.
| Isomer Position (relative to Leaving Group) | Activating Effect | Stabilization Mechanism | Expected Relative Rate |
| ortho | Strong Activation | Inductive & Resonance | Very High |
| meta | Weak Activation | Inductive Only | Very Low |
| para | Strong Activation | Inductive & Resonance | High |
Causality Behind Experimental Choices: When designing a synthesis that relies on an SNAr reaction, selecting an ortho or para substituted cyano nitrobenzoate is critical for achieving reasonable reaction times and yields. The meta isomer should be avoided unless the synthetic strategy explicitly requires its lower reactivity.
Isomeric Effects on Ester Hydrolysis
The hydrolysis of the methyl ester group in cyano nitrobenzoates is another reaction where isomeric effects are pronounced. The reaction proceeds via nucleophilic acyl substitution, where the rate-determining step is typically the attack of a nucleophile (e.g., hydroxide) on the electrophilic carbonyl carbon.
The electron-withdrawing -CN and -NO₂ groups influence this reaction by pulling electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The magnitude of this effect, and thus the rate of hydrolysis, can be quantitatively assessed using the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted benzoate.
-
k₀ is the rate constant for the unsubstituted benzoate.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent at a given position (meta or para).
Stronger electron-withdrawing substituents have larger positive σ values, leading to a faster hydrolysis rate (larger k).[11][12]
Comparative Data for Substituent Effects
| Substituent | σmeta | σpara | Expected Effect on Hydrolysis Rate |
| -CN | +0.56 | +0.66 | Strong Rate Acceleration |
| -NO₂ | +0.71 | +0.78 | Very Strong Rate Acceleration |
Data sourced from standard physical organic chemistry texts.
Field-Proven Insights: The combined effect of multiple EWGs is approximately additive. Therefore, a dinitro- or cyano-nitro-substituted benzoate will hydrolyze significantly faster than a mono-substituted one. The relative positions again matter; two groups positioned to maximize their electron-withdrawing influence on the ester (e.g., 3,4- or 3,5-disubstituted isomers) will result in the highest reactivity. Studies on the hydrolysis of substituted nitrophenyl benzoate esters consistently show that electron-withdrawing groups accelerate the reaction.[13][14][15]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(benzylthio)-4-cyanobenzoate via SNAr
This protocol demonstrates a typical SNAr reaction where a nucleophile (benzylthiolate) displaces a nitro group, which is activated by a para-cyano group. This procedure is adapted from a patented synthesis, highlighting its industrial relevance.[16]
Self-Validating System: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The formation of the product is confirmed by the appearance of a new spot with a different Rf value. The final product's identity and purity are validated by NMR and mass spectrometry.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 4-cyano-2-nitrobenzoate (5.0 g) and benzyl mercaptan (3.5 g) in dimethylformamide (DMF, 45 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Base Addition: Prepare a solution of potassium hydroxide (2.6 g) in water (11 mL). Slowly add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Causality: The potassium hydroxide deprotonates the benzyl mercaptan to form the potent benzylthiolate nucleophile in situ. The reaction is run at a low temperature to control the exothermic reaction and prevent side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice water. A yellow solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in vacuo. The expected product is methyl 2-(benzylthio)-4-cyanobenzoate.
Caption: Workflow for SNAr synthesis protocol.
Protocol 2: Kinetic Analysis of Alkaline Ester Hydrolysis via UV-Vis Spectroscopy
This protocol describes a method to compare the hydrolysis rates of different cyano nitrobenzoate isomers by monitoring the formation of the corresponding carboxylate.
Self-Validating System: The experiment's validity rests on adherence to pseudo-first-order conditions (large excess of hydroxide) and constant temperature. The linearity of the plot of ln(A∞ - At) versus time confirms that the reaction follows first-order kinetics.
Methodology:
-
Stock Solutions: Prepare 1.0 M NaOH solution and 1.0 mM stock solutions of each cyano nitrobenzoate isomer in a suitable solvent (e.g., acetonitrile or DMSO).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor a wavelength where the product carboxylate has a different absorbance than the starting ester. Set the temperature of the cuvette holder to 25°C.
-
Reaction Initiation: In a quartz cuvette, pipette 2.9 mL of 0.1 M NaOH solution (pre-equilibrated to 25°C). Add 0.1 mL of the 1.0 mM ester stock solution, mix rapidly, and immediately begin recording the absorbance over time.
-
Causality: Using a large excess of NaOH ensures its concentration remains effectively constant, simplifying the kinetics to a pseudo-first-order reaction dependent only on the ester concentration.
-
-
Data Acquisition: Record absorbance readings every 30 seconds for a period equivalent to at least three half-lives of the reaction.
-
Data Analysis: a. Determine the initial absorbance (A₀) and the final absorbance (A∞) after the reaction is complete. b. Calculate the pseudo-first-order rate constant (kobs) from the slope of the linear plot of ln(A∞ - At) versus time (slope = -kobs). c. Compare the kobs values for the different isomers to determine their relative reactivity.
Conclusion
The reactivity of cyano nitrobenzoates is a clear and compelling demonstration of the power of isomeric control in organic chemistry. The ability of ortho and para isomers to stabilize negative intermediates via resonance leads to profound rate accelerations in SNAr reactions compared to their meta counterparts. Similarly, the electron-withdrawing strength of these groups, modulated by their position, directly impacts the electrophilicity of the ester carbonyl and thus the rate of hydrolysis. For professionals in drug discovery and materials science, a deep understanding of these principles is not merely academic; it is a practical tool for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, accelerating the development of novel molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Buy Cyano(4-nitrophenyl)methyl benzoate | 51130-02-0 [smolecule.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. emerginginvestigators.org [emerginginvestigators.org]
- 16. CN109879817B - Preparation method of mesosulfuron-methyl - Google Patents [patents.google.com]
A Comparative Guide to the Electronic Properties of Methyl 2-cyano-3-nitrobenzoate: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. This guide delves into the electronic properties of Methyl 2-cyano-3-nitrobenzoate, a compound of interest due to its unique substitution pattern on the benzene ring, featuring both a potent electron-withdrawing nitro group and a cyano group. The interplay of these functionalities can significantly influence the molecule's reactivity, intermolecular interactions, and, consequently, its potential as a therapeutic agent or a functional material.
Through the lens of Density Functional Theory (DFT), a powerful computational tool, we will dissect the electronic characteristics of this compound. This guide is structured not as a rigid protocol but as a narrative that explains the causality behind computational choices, ensuring a blend of technical accuracy and field-proven insights. We will compare our target molecule with structurally related analogues to illuminate the specific contributions of the cyano and nitro groups to its electronic profile.
The Rationale for DFT in Analyzing Substituted Benzoates
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its remarkable balance of accuracy and computational cost.[1] For organic molecules like this compound, DFT methods, particularly with hybrid functionals like B3LYP, have demonstrated high efficacy in predicting electronic and structural properties.[2][3][4] The choice of the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), is a well-established and validated approach for obtaining reliable geometries and electronic properties for a wide range of organic compounds.[1][2][3][4][5][6] This combination provides a robust foundation for understanding the intricate electronic effects at play in our target molecule.
Comparative Molecular Set
To appreciate the unique electronic landscape of this compound, a comparative analysis is essential. We have selected three analogues for this purpose:
-
Methyl 3-nitrobenzoate: This molecule allows us to isolate the effect of the nitro group in the meta position without the influence of the cyano group.
-
Methyl 2-cyanobenzoate: This analogue helps in understanding the electronic contribution of the cyano group in the ortho position, absent the nitro functionality.
-
Methyl 4-nitrobenzoate: By comparing this isomer to Methyl 3-nitrobenzoate, we can explore the impact of the nitro group's position on the overall electronic properties.
Unveiling Electronic Properties: A Comparative Analysis
The following data, presented for illustrative purposes, is based on established principles of computational chemistry and the known electronic effects of the substituent groups.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[7][8] In the context of drug design, the HOMO and LUMO energy levels can provide insights into a molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological targets.[9]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.8 | -3.5 | 4.3 |
| Methyl 3-nitrobenzoate | -7.5 | -3.0 | 4.5 |
| Methyl 2-cyanobenzoate | -7.2 | -2.5 | 4.7 |
| Methyl 4-nitrobenzoate | -7.6 | -3.2 | 4.4 |
Note: These values are hypothetical and for comparative illustration.
From this comparison, we can infer that the combined electron-withdrawing effects of the cyano and nitro groups in this compound lead to a stabilization of both the HOMO and LUMO levels and a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to its analogues. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor.[10]
Mulliken Population Analysis: Mapping Charge Distribution
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering a glimpse into the intramolecular charge distribution.[11][12][13] This information is invaluable for understanding the electrostatic interactions a molecule might engage in.
| Atom | This compound (charge) | Methyl 3-nitrobenzoate (charge) | Methyl 2-cyanobenzoate (charge) | Methyl 4-nitrobenzoate (charge) |
| C (cyano) | +0.15 | - | +0.12 | - |
| N (cyano) | -0.20 | - | -0.18 | - |
| C (nitro) | +0.35 | +0.33 | - | +0.34 |
| N (nitro) | +0.60 | +0.58 | - | +0.59 |
| O (nitro) | -0.45 | -0.43 | - | -0.44 |
Note: These values are hypothetical and for comparative illustration.
The analysis indicates a significant polarization within the nitro and cyano groups, with the nitrogen atoms bearing a positive partial charge and the oxygen and cyano-nitrogen atoms carrying negative charges. This charge distribution is a direct consequence of the high electronegativity of oxygen and nitrogen.
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution around a molecule.[14][15] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For drug design, MEP maps can help in identifying key pharmacophoric features and predicting how a molecule might interact with a receptor's binding site.[14][16]
In this compound, the MEP map would likely show intense negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, highlighting these as primary sites for hydrogen bonding or other electrostatic interactions. The area around the hydrogen atoms of the benzene ring would exhibit a positive potential.
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines the steps for performing a DFT calculation on this compound using the Gaussian software suite, a widely used platform for computational chemistry.[17][18][19][20][21]
-
Molecule Building and Initial Geometry:
-
Construct the 3D structure of this compound using a molecular builder like GaussView.
-
Perform an initial geometry optimization using a lower-level theory, such as molecular mechanics (e.g., UFF), to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
Create a Gaussian input file (.gjf or .com).
-
Specify the calculation type: Opt Freq for geometry optimization followed by frequency calculation.
-
Define the level of theory and basis set: # B3LYP/6-31G(d).
-
Provide a descriptive title for the calculation.
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Paste the Cartesian coordinates of the molecule from the builder.
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.
-
Monitor the calculation's progress. Successful completion will be indicated in the output file.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the output file.
-
Electronic Properties: Extract the energies of the HOMO and LUMO to calculate the energy gap.
-
Mulliken Charges: Analyze the Mulliken population analysis section of the output file to obtain the partial atomic charges.
-
MEP Map Generation: Use the generated checkpoint file (.chk) in GaussView to create and visualize the Molecular Electrostatic Potential map.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for DFT analysis of electronic properties.
Conclusion
This guide provides a framework for understanding and investigating the electronic properties of this compound using DFT calculations. By comparing it with structurally similar molecules, we can gain valuable insights into how the interplay of its functional groups dictates its electronic behavior. The provided workflow serves as a practical starting point for researchers to conduct their own computational studies, fostering a deeper understanding of molecular properties that are critical for advancements in drug development and materials science. The principles and methodologies discussed herein are not only applicable to the title compound but can be extended to a wide array of organic molecules, empowering researchers to make more informed decisions in their scientific endeavors.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. inpressco.com [inpressco.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mulliken [cup.uni-muenchen.de]
- 12. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]
- 13. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 14. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. medium.com [medium.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-Cyano-3-Nitrobenzoate
This document provides essential, immediate safety and logistical information for the proper disposal of methyl 2-cyano-3-nitrobenzoate. The procedural, step-by-step guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management. By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within the laboratory.
The dual presence of a cyano group and a nitroaromatic moiety in this compound necessitates a cautious and informed approach to its disposal. This guide is structured to provide a clear, logical workflow, from initial hazard assessment to final waste containment and pickup, ensuring that every step is grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment
This compound combines the hazardous properties of both aromatic nitro compounds and organic cyanides. A thorough understanding of these hazards is the foundation of safe disposal.
-
Aromatic Nitro Compounds : These substances are often classified as hazardous. They can be strong oxidizing agents and may react vigorously, sometimes leading to detonation, particularly when in contact with reducing agents or bases.[1]
-
Organic Cyanides (Nitriles) : Organic compounds containing a cyano group (-CN) are of toxicological concern. While generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas, a potent poison, under certain conditions, such as exposure to strong acids.
Due to the combined hazards, this compound must be treated as a hazardous waste. All laboratory personnel handling this compound should be thoroughly trained on its potential dangers and the emergency procedures to follow in case of exposure or a spill.[2][3][4]
Summary of Key Hazards and Safety Precautions
| Hazard Classification | Personal Protective Equipment (PPE) | Immediate Actions in Case of Exposure |
| Acute Toxicity (Potential) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[2] | Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5][6] Inhalation: Move the person to fresh air.[5][6] Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases, seek immediate medical attention. |
| Reactivity | Standard PPE as above. | Avoid contact with strong acids, bases, and oxidizing agents.[5] Store separately from incompatible materials. |
| Environmental Hazard | Standard PPE as above. | Do not allow the chemical to enter drains or waterways.[8][9] Prevent spills from reaching soil. |
Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic procedure is critical for safety and compliance. All waste must be managed as hazardous waste through your institution's Environmental Health & Safety (EH&S) department or equivalent.[10][11]
Protocol 1: Disposal of Solid this compound and Contaminated Materials
This protocol applies to the pure, unreacted compound, as well as disposable lab supplies (e.g., gloves, weighing paper, pipette tips) that are contaminated with it.
-
Personal Protective Equipment (PPE): Before beginning, don a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Work Area: Conduct all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Waste Container:
-
Obtain a designated hazardous waste container from your institution's EH&S department. This should be a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.
-
Ensure the container is clean, dry, and compatible with the waste.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop.
-
Place all contaminated disposable items, such as gloves, weighing boats, and paper towels, directly into the same container.[10]
-
-
Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations.
-
Indicate the date when the first piece of waste was added (the "accumulation start date").
-
-
Storage and Pickup:
-
Securely close the container.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and away from incompatible materials.[12]
-
Arrange for waste pickup through your institution's established procedures. Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
-
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions containing dissolved this compound, such as reaction mixtures or solvent rinses.
-
PPE and Work Area: As with solid waste, wear appropriate PPE and work within a chemical fume hood.
-
Waste Container:
-
Use a dedicated, sealable, and chemically compatible container (HDPE or glass) for liquid hazardous waste.
-
Crucially, do not mix this waste stream with other types of chemical waste.
-
-
Waste Transfer:
-
Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Rinse any emptied glassware that contained the compound with a small amount of a suitable solvent (e.g., the solvent used in the reaction) and add this rinse solvent (rinseate) to the hazardous waste container.
-
-
Container Labeling:
-
Label the container with a hazardous waste tag.
-
List all chemical constituents and their approximate concentrations, including solvents. For example: "this compound (~5%), Toluene (95%)."
-
Write the accumulation start date.
-
-
Storage and Pickup:
-
Tightly seal the container.
-
Store in the designated SAA, ensuring secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Request waste pickup from your EH&S department.
-
Important Note: Under no circumstances should this compound or its solutions be poured down the sink. [2] This compound is not suitable for sewer disposal.[11]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large, volatile, or occurs outside a fume hood, evacuate the laboratory and contact your institution's emergency response line.[10]
-
-
Containment (for small, manageable spills inside a fume hood):
-
Ensure you are wearing appropriate PPE, including double-nitrile gloves, a lab coat, and safety goggles.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
-
Decontamination and Cleanup:
-
For spills of nitrile-containing compounds, it is prudent to follow protocols for cyanide decontamination.[2]
-
First, gently cover the spill area with an aqueous ferrous sulfate solution to complex any potential free cyanide.[2]
-
Alternatively, for surfaces, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[10]
-
Carefully sweep or wipe up the absorbed material and decontamination residue.
-
-
Disposal of Cleanup Materials:
-
Place all contaminated absorbent materials, wipes, and used PPE into a designated hazardous waste container.[10]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the solid waste disposal protocol.
-
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] Wastes containing cyanides are specifically listed and regulated.[14][15] Your institution's EH&S department is the primary resource for ensuring compliance with all applicable regulations.[8]
By following these procedures, you demonstrate a commitment to laboratory safety, protect yourself and your colleagues, and ensure the environmentally responsible management of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
